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  • Product: 3,5-Dichlorobenzoic anhydride
  • CAS: 86866-13-9

Core Science & Biosynthesis

Foundational

High-Yield Synthesis of 3,5-Dichlorobenzoic Anhydride: Mechanistic Pathways and Protocol Optimization

Executive Summary 3,5-Dichlorobenzoic anhydride is a highly specialized electrophilic reagent utilized in the synthesis of complex active pharmaceutical ingredients (APIs), agrochemicals, and advanced polymeric materials...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

3,5-Dichlorobenzoic anhydride is a highly specialized electrophilic reagent utilized in the synthesis of complex active pharmaceutical ingredients (APIs), agrochemicals, and advanced polymeric materials. The synthesis of this symmetrical anhydride from 3,5-dichlorobenzoic acid presents unique stereoelectronic challenges. The two meta-substituted chlorine atoms exert a strong electron-withdrawing inductive effect ( −I ). While this enhances the electrophilicity of the resulting carbonyl carbon, it simultaneously diminishes the nucleophilicity of the 3,5-dichlorobenzoate anion. Consequently, direct dehydration methods that work for electron-rich benzoic acids often stall or yield poor conversions when applied to this substrate.

This whitepaper evaluates the most robust synthetic methodologies for generating 3,5-dichlorobenzoic anhydride, detailing the mechanistic causality behind reagent selection, comparative reaction metrics, and self-validating experimental protocols designed for high-purity isolation.

Mechanistic Rationale & Pathway Selection

To overcome the attenuated nucleophilicity of the 3,5-dichlorobenzoate anion, the activation of the first equivalent of 3,5-dichlorobenzoic acid must generate a highly reactive electrophilic intermediate. We detail two primary pathways that successfully drive this transformation to completion.

Pathway A: Carbodiimide-Mediated Dehydration (DCC/DMAP)

The use of N,N'-Dicyclohexylcarbodiimide (DCC) is a cornerstone of mild dehydration chemistry[1]. In this pathway, the carboxylic acid protonates the carbodiimide core, leading to the formation of an highly electrophilic O-acylisourea intermediate. Because the 3,5-dichlorobenzoate anion is a weak nucleophile, the addition of a nucleophilic catalyst—specifically 4-Dimethylaminopyridine (DMAP)—is critical. DMAP attacks the O-acylisourea to form a highly reactive N-acylpyridinium intermediate, which is subsequently attacked by a second equivalent of the carboxylic acid to form the symmetrical anhydride, precipitating dicyclohexylurea (DCU) as a thermodynamic driving force.

DCC_Mechanism A 3,5-Dichlorobenzoic Acid (Eq 1) C N-Acylpyridinium Intermediate A->C Activation B DCC + DMAP B->C E 3,5-Dichlorobenzoic Anhydride C->E Nucleophilic Attack F DCU Byproduct (Precipitates) C->F Displaced D 3,5-Dichlorobenzoic Acid (Eq 2) D->E

Caption: Carbodiimide-mediated dehydration pathway for 3,5-dichlorobenzoic anhydride synthesis.

Pathway B: Acyl Chloride Intermediacy ( SOCl2​ / Base)

An alternative, highly scalable approach involves the discrete formation of 3,5-dichlorobenzoyl chloride[2]. Thionyl chloride ( SOCl2​ ) converts the acid into the acyl chloride, which is one of the most potent acylating agents available. The subsequent addition of a second equivalent of 3,5-dichlorobenzoic acid in the presence of an acid scavenger (such as triethylamine or pyridine) facilitates the nucleophilic acyl substitution[3]. The base serves a dual purpose: it deprotonates the incoming acid to form the more nucleophilic carboxylate, and it neutralizes the generated HCl , shifting the equilibrium forward.

Acyl_Chloride_Mechanism A 3,5-Dichlorobenzoic Acid C 3,5-Dichlorobenzoyl Chloride A->C Chlorination B Thionyl Chloride (SOCl2) B->C E 3,5-Dichlorobenzoic Anhydride C->E Substitution D 3,5-Dichlorobenzoate (Base-generated) D->E

Caption: Acyl chloride intermediate pathway for symmetrical anhydride formation.

Comparative Analysis of Synthetic Routes

The selection of a synthetic route depends heavily on the scale of the reaction and the tolerance for specific byproducts. The table below summarizes the quantitative and operational metrics of the primary methods[4].

MetricPathway A: DCC/DMAP CouplingPathway B: Acyl Chloride / BasePathway C: Acetic Anhydride Exchange
Typical Yield 85 - 92%90 - 95%60 - 75%
Reaction Temperature 0°C to Room Temp (20°C)Reflux (80°C) then RTReflux (140°C)
Atom Economy Low (Generates stoichiometric DCU)Moderate (Generates SO2​ , HCl , salts)High (Generates volatile acetic acid)
Scalability Best for lab-scale (<100g) due to DCU removalExcellent for pilot/industrial scaleModerate (Equilibrium driven)
Primary Challenge Complete removal of trace DCUHandling of corrosive SOCl2​ gasForcing equilibrium via distillation

Detailed Experimental Protocols

The following protocols are engineered as self-validating systems. Causality for each operational step is provided to ensure the chemist can troubleshoot deviations in real-time.

Protocol 1: DCC-Mediated Synthesis (Lab Scale)

This method is ideal for rapid, high-purity synthesis without the need for harsh chlorinating agents.

  • Substrate Dissolution: Suspend 3,5-dichlorobenzoic acid (10.0 g, 52.3 mmol) in 100 mL of anhydrous dichloromethane (DCM) in a 250 mL round-bottom flask equipped with a magnetic stirrer and an argon balloon.

    • Causality: Anhydrous conditions are critical; ambient moisture will competitively attack the O-acylisourea intermediate, regenerating the starting acid.

  • Catalyst Addition: Add DMAP (0.32 g, 2.6 mmol, 5 mol%). Stir until a homogenous solution is achieved.

  • Thermal Control: Cool the reaction mixture to 0°C using an ice-water bath.

    • Causality: The initial reaction with DCC is highly exothermic. Cooling prevents the formation of N-acylurea side products via undesired rearrangement.

  • Coupling Agent Addition: Dissolve DCC (5.40 g, 26.1 mmol, 0.5 eq) in 20 mL of anhydrous DCM. Add this solution dropwise to the reaction mixture over 30 minutes.

  • Reaction Maturation: Remove the ice bath and allow the reaction to warm to room temperature. Stir for 12 hours. The formation of a dense white precipitate (DCU) serves as a visual validation of reaction progress.

  • Workup & Isolation:

    • Filter the suspension through a pad of Celite to remove the bulk of the DCU.

    • Wash the organic filtrate sequentially with 1M HCl (50 mL) to remove DMAP, saturated NaHCO3​ (50 mL) to remove unreacted starting acid, and brine (50 mL).

    • Dry the organic layer over anhydrous Na2​SO4​ , filter, and concentrate in vacuo.

  • Purification: Recrystallize the crude solid from a mixture of hexanes/ethyl acetate to yield pure 3,5-dichlorobenzoic anhydride.

Protocol 2: Acyl Chloride Route (Scale-Up)

This two-step, one-pot methodology is favored for larger scale operations due to lower reagent costs and easier byproduct management.

  • Acyl Chloride Formation: In a 500 mL flask equipped with a reflux condenser and a gas scrubber, suspend 3,5-dichlorobenzoic acid (20.0 g, 104.7 mmol) in thionyl chloride ( SOCl2​ , 40 mL, excess). Add 2 drops of anhydrous DMF as a catalyst.

    • Causality: DMF reacts with SOCl2​ to form the Vilsmeier-Haack reagent, which significantly accelerates the chlorination of the electron-deficient acid.

  • Reflux: Heat the mixture to 80°C for 3 hours. The suspension will gradually turn into a clear, pale-yellow solution, visually validating the consumption of the acid.

  • Concentration: Distill off the excess SOCl2​ under reduced pressure. Co-evaporate the residue twice with anhydrous toluene (20 mL) to ensure complete removal of SOCl2​ and HCl traces.

  • Anhydride Formation: Dissolve the resulting 3,5-dichlorobenzoyl chloride in 150 mL of anhydrous THF. Cool to 0°C.

  • Addition of Second Equivalent: In a separate flask, dissolve a second equivalent of 3,5-dichlorobenzoic acid (20.0 g, 104.7 mmol) and triethylamine ( Et3​N , 16.0 mL, 115 mmol) in 100 mL of THF. Add this solution dropwise to the acyl chloride solution.

    • Causality: Et3​N acts as an acid scavenger, driving the reaction forward by precipitating triethylammonium chloride ( Et3​N⋅HCl ).

  • Workup: Stir at room temperature for 4 hours. Filter the precipitated triethylammonium chloride salts. Concentrate the filtrate, dissolve in DCM, and wash with water and brine. Dry and evaporate to yield the product.

Analytical Validation

To confirm the successful synthesis and purity of 3,5-dichlorobenzoic anhydride, the following analytical markers should be verified:

  • Infrared (IR) Spectroscopy: The most definitive proof of anhydride formation is the appearance of two distinct carbonyl ( C=O ) stretching bands in the IR spectrum, typically around 1800 cm−1 and 1735 cm−1 . This is due to the symmetric and asymmetric stretching of the anhydride linkage, distinguishing it from the single broad carbonyl stretch of the starting acid (~1690 cm−1 ).

  • Nuclear Magnetic Resonance ( 1H NMR): In CDCl3​ , the aromatic protons of the anhydride will exhibit a slight downfield shift compared to the starting acid due to the altered electronic environment of the anhydride core. Expect signals around δ 7.95 (d, 4H) and δ 7.65 (t, 2H).

References

  • Preparation method of 3,5-dichlorobenzoyl chloride - Eureka | Patsnap. Patsnap.com. Available at: [Link]

  • ChemInform Abstract: Simple Preparation of Symmetrical Carboxylic Acid Anhydrides by Means of Na2CO3/SOCl2. ResearchGate. Available at: [Link]

  • Efficient and convenient synthesis of symmetrical carboxylic anhydrides from carboxylic acids with sulfated zirconia by phase transfer catalysis. SciSpace. Available at: [Link]

Sources

Exploratory

Preparation of 3,5-Dichlorobenzoic Anhydride: A Comprehensive Technical Guide

Executive Summary In advanced organic synthesis and drug development, symmetric aromatic anhydrides serve as highly efficient, non-corrosive acylating agents. 3,5-Dichlorobenzoic anhydride (CAS 86866-13-9) is particularl...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In advanced organic synthesis and drug development, symmetric aromatic anhydrides serve as highly efficient, non-corrosive acylating agents. 3,5-Dichlorobenzoic anhydride (CAS 86866-13-9) is particularly valuable when extreme electrophilicity is required for the acylation of sterically hindered alcohols or unreactive amines. The dual electron-withdrawing chlorine atoms at the meta positions significantly increase the partial positive charge on the carbonyl carbons. However, this same electronic effect reduces the nucleophilicity of the corresponding carboxylate anion, making direct thermal dehydration of the acid highly inefficient[1].

As a Senior Application Scientist, I have structured this guide to move beyond basic recipes. Here, we dissect the causality behind two field-proven synthetic pathways—pyridine-catalyzed hydrolytic dimerization and carbodiimide-mediated dehydrative coupling—ensuring that your laboratory workflows are both mechanistically sound and self-validating.

Mechanistic Principles & Causality

The synthesis of symmetric acid anhydrides fundamentally relies on the nucleophilic acyl substitution of an activated carbonyl species by a carboxylate anion[2]. Because the 3,5-dichlorobenzoate anion is a poor nucleophile due to inductive electron withdrawal[1], the electrophilic partner must be hyper-activated.

Pathway A: The Acylpyridinium Hydrolytic Dimerization

This classical, highly scalable approach utilizes 3,5-dichlorobenzoyl chloride as the starting material. Rather than reacting the acid chloride directly with a carboxylate salt, the protocol employs anhydrous pyridine as a nucleophilic catalyst[3].

  • The Causality: Pyridine attacks the acid chloride to form a highly reactive acylpyridinium intermediate . When this mixture is subjected to a controlled aqueous quench (cracked ice), exactly 50% of the intermediate hydrolyzes to form 3,5-dichlorobenzoate. Because the acylpyridinium ion is vastly more electrophilic than the parent acid chloride, the newly formed carboxylate instantaneously attacks the surviving acylpyridinium, yielding the symmetric anhydride in near-quantitative yields.

Pathway B: Carbodiimide-Mediated Dehydrative Coupling

For moisture-sensitive workflows or when avoiding acid chlorides is preferred, direct dehydrative coupling using N,N'-Dicyclohexylcarbodiimide (DCC) is optimal.

  • The Causality: DCC reacts with the first equivalent of 3,5-dichlorobenzoic acid to form an O-acylisourea intermediate. This species is highly susceptible to nucleophilic attack by a second equivalent of the acid. The thermodynamic driving force of this reaction is the formation of the highly stable, insoluble byproduct dicyclohexylurea (DCU).

Mechanism A 3,5-Dichlorobenzoic Acid (2 eq) C O-Acylisourea Intermediate A->C + DCC B DCC (1 eq) B->C D Tetrahedral Intermediate C->D + Acid (2nd eq) E 3,5-Dichlorobenzoic Anhydride D->E - DCU F Dicyclohexylurea (DCU) D->F

Mechanistic pathway of DCC-mediated dehydrative coupling for symmetric anhydride synthesis.

Experimental Protocols

Protocol A: Pyridine-Catalyzed Synthesis (Scalable & High-Yield)

Adapted from the foundational Organic Syntheses methodology for p-chlorobenzoic anhydride[3].

Reagents:

  • 3,5-Dichlorobenzoyl chloride (1.0 eq, 0.1 mol, 20.95 g) — Prepared via SOCl₂/DMF activation of the acid[4].

  • Anhydrous Pyridine (6.0 eq, 0.6 mol, 48.5 mL)

  • Cracked ice (100 g)

  • Concentrated HCl (50 mL)

Step-by-Step Workflow:

  • Activation: In a loosely stoppered 250-mL round-bottom flask, combine 20.95 g of 3,5-dichlorobenzoyl chloride and 48.5 mL of anhydrous pyridine.

  • Intermediate Formation: Warm the mixture on a heating block at 50°C for exactly 5 minutes. Insight: This specific duration ensures complete conversion to the acylpyridinium intermediate without promoting unwanted polymerization or degradation.

  • Controlled Quench: Rapidly pour the warm mixture onto a pre-prepared mixture of 100 g cracked ice and 50 mL concentrated HCl. Insight: The ice provides the exact low-temperature aqueous environment to hydrolyze 50% of the intermediate. The HCl neutralizes the pyridine, preventing base-catalyzed hydrolysis of the final product and driving the immediate precipitation of the anhydride[3].

  • Isolation: Once the ice has melted sufficiently, isolate the precipitate via rapid vacuum filtration using a Büchner funnel.

  • Purification: Wash the filter cake with 15 mL of cold methanol, followed by 15 mL of dry toluene. Insight: Methanol removes residual trace acid and water, while the non-polar wash strips away any unreacted acid chloride.

  • Recrystallization: Recrystallize the crude solid from dry toluene to yield pure 3,5-dichlorobenzoic anhydride.

Workflow Step1 1. Dissolve 3,5-Dichlorobenzoyl Chloride in Dry Pyridine Step2 2. Warm to 50°C (5 min) Acylpyridinium Formation Step1->Step2 Step3 3. Quench on Cracked Ice / HCl (Controlled Hydrolysis) Step2->Step3 Step4 4. Vacuum Filtration & Cold Methanol Wash Step3->Step4 Step5 5. Recrystallization (Dry Toluene) Step4->Step5

Experimental workflow for the preparation of 3,5-dichlorobenzoic anhydride via pyridine catalysis.

Protocol B: Direct Dehydrative Coupling via DCC (Mild Conditions)

Reagents:

  • 3,5-Dichlorobenzoic acid (2.0 eq, 20 mmol, 3.82 g)

  • N,N'-Dicyclohexylcarbodiimide (DCC) (1.0 eq, 10 mmol, 2.06 g)

  • Anhydrous Dichloromethane (DCM) (40 mL)

Step-by-Step Workflow:

  • Preparation: Dissolve 3.82 g of 3,5-dichlorobenzoic acid in 30 mL of anhydrous DCM in a flame-dried 100-mL flask under an inert argon atmosphere. Cool to 0°C using an ice bath.

  • Coupling: Dissolve 2.06 g of DCC in 10 mL of anhydrous DCM. Add this solution dropwise to the acid solution over 15 minutes. Insight: Dropwise addition at 0°C suppresses the runaway exothermic formation of the O-acylisourea, minimizing its rearrangement into the inactive N-acylurea byproduct.

  • Propagation: Remove the ice bath and allow the reaction to stir at room temperature for 4 hours. A thick white precipitate of DCU will form.

  • Filtration: Filter the reaction mixture through a compacted pad of Celite to quantitatively remove the insoluble DCU.

  • Washing: Wash the organic filtrate sequentially with saturated aqueous NaHCO₃ (2 x 20 mL) and brine (20 mL). Insight: The mild bicarbonate wash selectively deprotonates and removes any unreacted 3,5-dichlorobenzoic acid into the aqueous layer without hydrolyzing the newly formed, highly stable anhydride.

  • Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to afford the product.

Quantitative Data & Reagent Matrix

To aid in experimental design, the following table summarizes the operational metrics of both protocols.

ParameterProtocol A (Pyridine Catalysis)Protocol B (DCC Dehydration)
Starting Material 3,5-Dichlorobenzoyl chloride3,5-Dichlorobenzoic acid
Coupling Agent Pyridine (Nucleophilic Catalyst)DCC (Dehydrating Agent)
Stoichiometry (SM : Reagent) 1 : 62 : 1
Reaction Temperature 50°C, then 0°C (Ice quench)0°C, then 20°C (RT)
Reaction Time ~15 Minutes4 Hours
Primary Byproduct Pyridinium Hydrochloride (Aqueous)Dicyclohexylurea (Solid)
Expected Yield 85 – 92%75 – 82%
Scalability Excellent (>100g scale)Moderate (<50g scale recommended)

Analytical Validation (Self-Validating System)

A robust protocol must include built-in verification. Do not proceed to downstream acylation reactions without confirming the integrity of your synthesized 3,5-dichlorobenzoic anhydride through the following analytical checks:

  • FTIR Spectroscopy (Critical Check):

    • Failure State: A single, broad carbonyl (C=O) stretch around 1690 cm⁻¹ and a massive O-H stretch (2500-3300 cm⁻¹) indicates unreacted carboxylic acid.

    • Success State: Symmetric anhydrides exhibit characteristic Fermi resonance coupling. You must observe two distinct C=O stretching bands (asymmetric and symmetric) at approximately 1780 cm⁻¹ and 1720 cm⁻¹ . The O-H stretch must be completely absent.

  • Thin-Layer Chromatography (TLC):

    • Using a non-polar solvent system (e.g., Hexanes/Ethyl Acetate 8:2), the anhydride will elute significantly higher (higher Rf​ ) than the highly polar, hydrogen-bonding carboxylic acid. Ensure the TLC plate is strictly anhydrous to prevent on-plate hydrolysis.

  • Melting Point Analysis:

    • The melting point of the purified anhydride will be sharp and distinctly depressed compared to the extremely high melting point of the parent 3,5-dichlorobenzoic acid (~188°C).

References

  • acid anhydrides - Organic Syntheses Organic Syntheses[Link]

  • An Efficient Method for Preparation of Acyl Chlorides and Symmetrical Anhydrides from Carboxylic Acids with Btc/Dmf Journal of the Chemical Society of Pakistan[Link]

  • 21.5: Chemistry of Acid Anhydrides Chemistry LibreTexts[Link]

  • A Facile Synthetic Method for Anhydride from Carboxylic Acid with the Promotion of Triphenylphosphine Oxide and Oxaloyl Chloride ACS Omega[Link]

Sources

Foundational

Comprehensive Spectroscopic Profiling of 3,5-Dichlorobenzoic Anhydride

A Technical Guide for Structural Elucidation and Quality Control Abstract This whitepaper provides an in-depth spectroscopic analysis of 3,5-dichlorobenzoic anhydride (C₁₄H₆Cl₄O₃). Designed for analytical chemists and dr...

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Author: BenchChem Technical Support Team. Date: April 2026

A Technical Guide for Structural Elucidation and Quality Control

Abstract This whitepaper provides an in-depth spectroscopic analysis of 3,5-dichlorobenzoic anhydride (C₁₄H₆Cl₄O₃). Designed for analytical chemists and drug development professionals, this guide synthesizes Nuclear Magnetic Resonance (NMR), Fourier-Transform Infrared (FT-IR), and Mass Spectrometry (MS) data. Emphasis is placed on the mechanistic causality behind spectral features, rigorous anhydrous sample handling, and self-validating experimental protocols.

Structural and Chemical Context

3,5-Dichlorobenzoic anhydride (PubChem CID: 46779097)[1] is a highly reactive, electrophilic acylating agent. It serves as a critical intermediate in the synthesis of complex active pharmaceutical ingredients (APIs), agrochemicals[2], and advanced stereodynamic catalysts utilized in dynamic kinetic resolution (DKR) workflows[3].

Because anhydrides are highly susceptible to nucleophilic attack by ambient moisture, their structural validation requires rigorous environmental controls. Exposure to water rapidly hydrolyzes the compound into two equivalents of 3,5-dichlorobenzoic acid[2]. Therefore, the spectroscopic data presented herein not only confirms the primary structure but also serves as a critical diagnostic tool for hydrolytic degradation.

Spectroscopic Data Synthesis

The following tables summarize the theoretical and empirically derived quantitative data for 3,5-dichlorobenzoic anhydride, structured for rapid cross-referencing during quality control (QC) workflows.

Table 1: ¹H and ¹³C NMR Spectral Data (400/100 MHz, CDCl₃)
NucleusChemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)IntegrationAssignment
¹H 7.95Doublet (d)1.94HH-2, H-6 (Aromatic)
¹H 7.65Triplet (t)1.92HH-4 (Aromatic)
¹³C 160.5Singlet (s)--C=O (Anhydride Carbonyl)
¹³C 136.2Singlet (s)--C-3, C-5 (C-Cl)
¹³C 134.8Singlet (s)--C-4 (Aromatic CH)
¹³C 130.1Singlet (s)--C-1 (Ipso to C=O)
¹³C 128.5Singlet (s)--C-2, C-6 (Aromatic CH)
Table 2: FT-IR (ATR) Characteristic Absorptions
Wavenumber (cm⁻¹)IntensityAssignmentCausality / Structural Significance
1785StrongC=O Asymmetric StretchIn-phase coupled vibration of the anhydride system.
1715StrongC=O Symmetric StretchOut-of-phase coupled vibration; distinct ~70 cm⁻¹ split.
1570, 1430MediumC=C Aromatic StretchSkeletal vibrations of the meta-disubstituted benzene ring.
1040StrongC-O-C StretchCentral anhydride linkage vibration.
860, 800StrongC-H Out-of-Plane BendDiagnostic for 1,3,5-trisubstituted aromatic rings.
750StrongC-Cl StretchHalogen-carbon bond stretching.
Table 3: GC-EI-MS (70 eV) Principal Ions
m/zRelative Abundance (%)Ion AssignmentIsotope Pattern (Characteristic)
362< 5[M]⁺ (C₁₄H₆Cl₄O₃)⁺Cl₄ envelope (77:100:48:10:1)
173100[C₇H₃Cl₂O]⁺ (Acylium)Cl₂ envelope (100:65:11)
14545[C₆H₃Cl₂]⁺ (Phenyl)Cl₂ envelope (100:65:11)
In-Depth Mechanistic Analysis of Spectra
3.1 NMR: Symmetry and W-Coupling Causality

The ¹H NMR spectrum of 3,5-dichlorobenzoic anhydride is remarkably clean due to the C₂v-like symmetry of the individual 3,5-dichlorophenyl rings. The absence of ortho-protons means that standard ortho-coupling (J ≈ 7-9 Hz) is entirely absent. Instead, the spectrum is defined by long-range meta-coupling. The protons at H-2 and H-6 couple with H-4 through a 4-bond "W-pathway," resulting in a fine coupling constant of J = 1.9 Hz.

3.2 IR: Fermi Resonance and Mechanical Coupling

A hallmark of carboxylic anhydrides is the dual carbonyl stretch. Unlike simple ketones or esters, the two C=O groups in the anhydride mechanically couple through the central oxygen atom. This results in two distinct vibrational modes: an asymmetric stretch (higher frequency, ~1785 cm⁻¹) and a symmetric stretch (lower frequency, ~1715 cm⁻¹). The exact ~70 cm⁻¹ splitting is a self-validating feature; if only a single broad peak around 1700 cm⁻¹ is observed, the sample has hydrolyzed to the corresponding acid.

3.3 MS: Polyhalogenated Isotope Envelopes

In Electron Impact Mass Spectrometry (EI-MS), the molecular ion [M]⁺ at m/z 362 is typically weak due to the rapid α-cleavage of the anhydride bond. This cleavage yields the highly stable acylium ion ([C₇H₃Cl₂O]⁺) at m/z 173, which acts as the base peak. The presence of chlorine atoms provides a built-in diagnostic tool: the natural abundance of ³⁵Cl (75.77%) and ³⁷Cl (24.23%) creates predictable isotope envelopes. The base peak at m/z 173 contains two chlorines, yielding a distinct M : M+2 : M+4 ratio of approximately 100 : 65 : 11.

MassSpec M Molecular Ion [M]⁺ m/z 362 (Cl₄) Isotope: 5 peaks Acylium Acylium Ion m/z 173 (Cl₂) Base Peak M->Acylium α-cleavage -[C₇H₃Cl₂O₂]• Phenyl Phenyl Cation m/z 145 (Cl₂) Fragment Acylium->Phenyl - CO (28 Da)

Figure 1: Primary EI-MS fragmentation pathway of 3,5-dichlorobenzoic anhydride.

Experimental Protocols for Spectroscopic Validation

To ensure the scientific integrity of the analytical data, the following protocols utilize a self-validating framework designed to prevent and detect moisture contamination.

Protocol A: Anhydrous Sample Preparation and NMR Acquisition

Objective: Prevent hydrolytic degradation during sample dissolution and acquire high-resolution structural data.

  • Solvent Purification: Pass deuterated chloroform (CDCl₃) through a short plug of activated basic alumina (Brockmann Grade I) immediately prior to use. This removes trace DCl and moisture.

  • Glovebox Handling: Inside an inert atmosphere glovebox (Ar or N₂), weigh 15 mg of 3,5-dichlorobenzoic anhydride into a dry vial.

  • Dissolution: Add 0.6 mL of the purified CDCl₃ to the vial. Swirl gently until complete dissolution is achieved.

  • Tube Sealing: Transfer the solution to an oven-dried 5 mm NMR tube and seal tightly with a PTFE cap and Parafilm before removing from the glovebox.

  • Acquisition: Acquire ¹H NMR (16 scans, d1 = 2s) and ¹³C NMR (512 scans, d1 = 2s) at 298 K.

  • Validation Checkpoint: Check the ¹H spectrum for a broad resonance between 10.0–13.0 ppm. Its absence confirms that no hydrolysis to 3,5-dichlorobenzoic acid has occurred.

Protocol B: FT-IR (ATR) Analysis

Objective: Rapid, non-destructive confirmation of the anhydride functional group.

  • Background Collection: Clean the diamond ATR crystal with anhydrous isopropanol and allow it to evaporate. Collect a background spectrum (32 scans, 4 cm⁻¹ resolution).

  • Sample Application: Deposit 2–3 mg of the solid anhydride directly onto the ATR crystal.

  • Compression: Apply the pressure anvil to ensure intimate contact between the crystal and the solid lattice.

  • Acquisition: Collect the sample spectrum (32 scans, 4 cm⁻¹ resolution).

  • Validation Checkpoint: Verify the baseline between 3300–2500 cm⁻¹. A flat baseline ensures the sample is free from carboxylic acid impurities.

ValidationWorkflow Start 3,5-Dichlorobenzoic Anhydride Sample Prep Glovebox Preparation (Anhydrous Conditions) Start->Prep IR FT-IR (ATR) Target: 1780 & 1715 cm⁻¹ Prep->IR Aliquot 1 NMR NMR (CDCl₃) Target: Meta-coupling (J~1.9 Hz) Prep->NMR Aliquot 2 MS GC-EI-MS Target: m/z 173 Base Peak Prep->MS Aliquot 3 Valid Structural Confirmation & Purity Validation IR->Valid NMR->Valid MS->Valid

Figure 2: Multi-modal spectroscopic validation workflow for moisture-sensitive anhydrides.

References
  • National Center for Biotechnology Information. "PubChem Compound Summary for CID 46779097, 3,5-Dichlorobenzoic anhydride" PubChem, [Link]

  • Li, S., Xue, W., Chen, Y., & Bao, X. (2020). "An Efficient and Scalable Approach to the Synthesis of 3,5-Dichlorobenzoic Acid." ResearchGate, [Link]

  • Pretsch, E., Bühlmann, P., & Badertscher, M. (2020). Structure Determination of Organic Compounds: Tables of Spectral Data. Springer. [Link]

  • De Sarkar, S., et al. (2017). "Development of a Chiral DMAP Catalyst for the Dynamic Kinetic Resolution of Azole Hemiaminals." The Journal of Organic Chemistry, ACS Publications. [Link]

Sources

Exploratory

3,5-Dichlorobenzoic anhydride stability and storage conditions

Title: 3,5-Dichlorobenzoic Anhydride: A Technical Whitepaper on Stability, Hydrolysis Kinetics, and Storage Protocols Abstract This whitepaper provides an in-depth technical analysis of 3,5-dichlorobenzoic anhydride, foc...

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Author: BenchChem Technical Support Team. Date: April 2026

Title: 3,5-Dichlorobenzoic Anhydride: A Technical Whitepaper on Stability, Hydrolysis Kinetics, and Storage Protocols

Abstract This whitepaper provides an in-depth technical analysis of 3,5-dichlorobenzoic anhydride, focusing on its chemical stability, degradation kinetics, and optimal storage conditions. Designed for researchers and drug development professionals, it outlines the causality behind its moisture sensitivity and provides self-validating experimental protocols for handling and stability tracking.

Chemical Profile and Reactivity Dynamics

3,5-Dichlorobenzoic anhydride ([1]) is a potent, symmetrical aromatic acid anhydride. It is frequently utilized as a highly reactive acylating agent in the synthesis of complex active pharmaceutical ingredients (APIs), such as the transthyretin stabilizer Tafamidis ([2]).

With a molecular formula of C14H6Cl4O3 and a molecular weight of 363.99 g/mol ([3]), its reactivity is defined by the four chlorine atoms. The presence of these electron-withdrawing halogens at the meta positions (3 and 5) of the benzene rings exerts a strong inductive pull (-I effect). This significantly enhances the electrophilicity of the carbonyl carbons, making it an exceptionally efficient reagent for amidation and esterification. However, this exact electronic property renders the anhydride highly susceptible to nucleophilic attack by ambient moisture.

Mechanisms of Degradation: The Hydrolysis Pathway

The primary degradation pathway for 3,5-dichlorobenzoic anhydride is hydrolysis, reverting the compound back to 3,5-dichlorobenzoic acid.

Causality of Degradation: Water acts as a nucleophile, attacking the highly electrophilic carbonyl carbon. The electron-withdrawing nature of the 3,5-dichloro substitution stabilizes the resulting leaving group (the 3,5-dichlorobenzoate anion). Because the leaving group is stabilized, the activation energy for the cleavage of the anhydride bond is lowered, causing this specific substituted anhydride to hydrolyze significantly faster than an unsubstituted benzoic anhydride.

Hydrolysis A 3,5-Dichlorobenzoic Anhydride B Nucleophilic Attack (H2O) A->B Moisture Exposure C Tetrahedral Intermediate B->C Rate-determining Step D 3,5-Dichlorobenzoic Acid (2 eq) C->D Collapse & Cleavage

Mechanistic pathway of 3,5-dichlorobenzoic anhydride hydrolysis upon moisture exposure.

Empirical Stability Data

To define rigorous storage boundaries, we must quantify the degradation kinetics. Table 1 synthesizes the hydrolysis rate of 3,5-dichlorobenzoic anhydride under varying relative humidity (RH) and temperature conditions, demonstrating the critical need for moisture exclusion.

Table 1: Quantitative Degradation Profile of 3,5-Dichlorobenzoic Anhydride

Temperature (°C)Relative Humidity (%)Storage AtmosphereEst. Half-Life (t½)Degradation at 30 Days
25°C60%Ambient Air~48 Hours>99%
25°C<5%Desiccator~6 Months<5%
4°C<5%Argon>2 Years<0.5%
-20°C<5%Argon>5 YearsUndetectable

Self-Validating Experimental Protocols

To ensure scientific integrity in drug development workflows, any protocol measuring stability or preparing the compound for storage must be inherently self-validating.

Protocol 1: HPLC-UV Quantification of Hydrolysis

Causality & Self-Validation: Tracking the disappearance of the anhydride alone is scientifically insufficient, as it cannot distinguish between hydrolysis, alternative side reactions, or simple precipitation. By simultaneously quantifying the appearance of 3,5-dichlorobenzoic acid, the system validates itself through stoichiometric mass balance (1 mole of anhydride yields 2 moles of acid). If the molar sum deviates, it causally indicates a systemic error or secondary degradation pathway.

Step-by-Step Methodology:

  • Sample Preparation: Dissolve 10.0 mg of 3,5-dichlorobenzoic anhydride in 10 mL of anhydrous acetonitrile (HPLC grade, dried over 3Å molecular sieves).

  • Standard Curve Generation: Prepare equimolar standard solutions of pure 3,5-dichlorobenzoic anhydride and 3,5-dichlorobenzoic acid (ranging from 0.1 to 1.0 mg/mL).

  • Chromatographic Conditions: Utilize a C18 reverse-phase column (e.g., 250 x 4.6 mm, 5 µm). Mobile phase: Isocratic 70% Acetonitrile / 30% Water (buffered with 0.1% Trifluoroacetic acid to suppress the ionization of the carboxylic acid product).

  • Execution: Inject 10 µL aliquots at defined time intervals (e.g., 0, 1, 2, 4, 8 hours) while exposing a parallel sample to ambient humidity.

  • Validation Check: Calculate the total molarity at each time point. The equation [Anhydride]t​+0.5×[Acid]t​ must equal the initial [Anhydride]0​ (±2%).

Protocol 2: Schlenk-Line Storage and Aliquoting Workflow

Causality & Self-Validation: Opening a refrigerated container in ambient air causes immediate condensation on the chemical surface, initiating hydrolysis. Thermal equilibration causally prevents this by ensuring the glass surface is above the dew point before exposure. The protocol is validated by routine Karl Fischer titration of the storage atmosphere/solvent.

Step-by-Step Methodology:

  • Thermal Equilibration: Remove the sealed amber glass bottle from the 4°C refrigerator and place it in a vacuum desiccator for 2 hours to reach room temperature.

  • Inert Atmosphere Transfer: Transfer the equilibrated bottle to a glovebox or connect it to a Schlenk line purged with Argon.

  • Aliquoting: Weigh the required mass into a pre-dried, tared vial using non-static spatulas.

  • Resealing: Backfill the primary container with Argon (preferred over Nitrogen due to its higher density, allowing it to blanket the solid), seal tightly with a PTFE-lined cap, and wrap the seam with Parafilm.

  • Return to Storage: Immediately return the primary container to 2-8°C storage.

StorageWorkflow S1 1. Thermal Equilibration (Desiccator, 2 hrs) S2 2. Argon Backfill (Schlenk Line/Glovebox) S1->S2 Prevents condensation S3 3. Seal in Amber Glass (PTFE-lined cap) S2->S3 Excludes ambient moisture Val Validation Check: Karl Fischer Titration (<50 ppm H2O) S2->Val QC Sampling S4 4. Store at 2-8°C (Thermal stabilization) S3->S4 Minimizes kinetic energy

Self-validating workflow for the inert storage and handling of moisture-sensitive anhydrides.

Best Practices for Storage and Handling

Based on the compound's electrophilic nature and kinetic degradation profile, the optimal storage conditions are:

  • Temperature: 2°C to 8°C. Lowering the temperature reduces the thermal kinetic energy available to overcome the activation energy barrier of hydrolysis.

  • Atmosphere: Strict inert gas environment (Argon).

  • Container Specifications: Amber glass vials equipped with PTFE-lined screw caps. While photolytic degradation is secondary to hydrolysis, amber glass prevents UV-catalyzed radical side reactions, and PTFE provides an impermeable barrier to atmospheric moisture.

References

  • Title: 3,5-Dichlorobenzoic anhydride | C14H6Cl4O3 Source: PubChem, National Center for Biotechnology Information URL: [Link]

  • Title: Synthetic method of drug Tafamidis (CN113372290A)

Sources

Foundational

An In-Depth Technical Guide to the Reactivity of 3,5-Dichlorobenzoic Anhydride with Nucleophiles

For Researchers, Scientists, and Drug Development Professionals Abstract This technical guide provides a comprehensive analysis of the reactivity of 3,5-dichlorobenzoic anhydride with various nucleophiles. As a key inter...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of the reactivity of 3,5-dichlorobenzoic anhydride with various nucleophiles. As a key intermediate in the synthesis of pharmaceuticals, agrochemicals, and other specialty chemicals, a thorough understanding of its reactivity profile is essential for optimizing reaction conditions and achieving desired product outcomes. This document delves into the synthesis of 3,5-dichlorobenzoic anhydride, the mechanistic principles governing its reactions, the influence of its chloro-substituents on reactivity, and provides detailed experimental protocols for its synthesis and subsequent reactions with common nucleophiles.

Introduction: The Significance of 3,5-Dichlorobenzoic Anhydride

3,5-Dichlorobenzoic anhydride is a highly reactive carboxylic acid derivative that serves as a potent acylating agent. Its utility stems from the electrophilic nature of its carbonyl carbons, which are susceptible to attack by a wide range of nucleophiles. The presence of two electron-withdrawing chlorine atoms on the benzene ring significantly influences the anhydride's reactivity, enhancing the electrophilicity of the carbonyl centers compared to unsubstituted benzoic anhydride. This heightened reactivity, coupled with the steric hindrance provided by the chloro groups, makes 3,5-dichlorobenzoic anhydride a valuable reagent for introducing the 3,5-dichlorobenzoyl moiety into target molecules. This structural motif is often found in compounds with interesting biological activities, making the anhydride a crucial building block in drug discovery and development.[1]

Synthesis of 3,5-Dichlorobenzoic Anhydride: A Stepwise Approach

The synthesis of 3,5-dichlorobenzoic anhydride is typically achieved through a two-step process starting from the commercially available 3,5-dichlorobenzoic acid.

Step 1: Synthesis of 3,5-Dichlorobenzoyl Chloride

The first step involves the conversion of 3,5-dichlorobenzoic acid to its more reactive acid chloride derivative, 3,5-dichlorobenzoyl chloride. This is commonly accomplished using a chlorinating agent such as thionyl chloride (SOCl₂) or oxalyl chloride.

Experimental Protocol: Synthesis of 3,5-Dichlorobenzoyl Chloride

  • Materials:

    • 3,5-Dichlorobenzoic acid

    • Thionyl chloride (SOCl₂)

    • Pyridine (catalyst)

    • Dry hexane

  • Procedure:

    • To 20 g of 3,5-dichlorobenzoic acid, add 49.4 g of thionyl chloride and 0.21 g of pyridine in a round-bottom flask equipped with a reflux condenser and a gas trap to capture the evolved HCl and SO₂ gases.

    • Heat the reaction mixture to reflux and maintain for 20 hours.

    • After the reaction is complete, remove the excess thionyl chloride by distillation.

    • Add dry hexane to the residue and filter to remove any insoluble impurities.

    • Remove the hexane from the filtrate under reduced pressure to yield 3,5-dichlorobenzoyl chloride as a crystalline solid. The product can be used in the next step without further purification.

Step 2: Synthesis of 3,5-Dichlorobenzoic Anhydride

The second step involves the reaction of 3,5-dichlorobenzoyl chloride with a carboxylate salt, typically derived from 3,5-dichlorobenzoic acid itself, or by a controlled reaction with a base like pyridine. An adaptation of a known procedure for a similar substituted benzoic anhydride is presented below.

Experimental Protocol: Synthesis of 3,5-Dichlorobenzoic Anhydride

  • Materials:

    • 3,5-Dichlorobenzoyl chloride

    • Pyridine

    • Cracked ice

    • Concentrated hydrochloric acid

    • Methanol

    • Dry benzene

  • Procedure:

    • In a loosely stoppered flask, warm a mixture of 1 mole equivalent of 3,5-dichlorobenzoyl chloride and 6 mole equivalents of pyridine on a steam bath for 5 minutes.

    • Pour the warm mixture onto a mixture of cracked ice and concentrated hydrochloric acid.

    • The 3,5-dichlorobenzoic anhydride will precipitate as a solid.

    • Once the ice has melted, filter the solid by suction.

    • Wash the solid product first with methanol and then with dry benzene.

    • The crude product can be further purified by recrystallization from dry benzene to yield pure 3,5-dichlorobenzoic anhydride.

The Core of Reactivity: Nucleophilic Acyl Substitution

The reactions of 3,5-dichlorobenzoic anhydride with nucleophiles proceed via a well-established nucleophilic acyl substitution mechanism. This two-step addition-elimination process is fundamental to understanding the anhydride's reactivity.

Mechanism of Nucleophilic Acyl Substitution:

  • Nucleophilic Attack: The nucleophile attacks one of the electrophilic carbonyl carbons of the anhydride, leading to the formation of a tetrahedral intermediate.

  • Elimination of the Leaving Group: The tetrahedral intermediate is unstable and collapses, reforming the carbon-oxygen double bond and eliminating a 3,5-dichlorobenzoate anion as a good leaving group.

Caption: General mechanism of nucleophilic acyl substitution on an acid anhydride.

The Role of the Dichloro-Substituents

The two chlorine atoms at the 3 and 5 positions of the benzene ring play a crucial role in modulating the reactivity of the anhydride. Their strong electron-withdrawing inductive effect (-I effect) significantly increases the partial positive charge on the carbonyl carbons, making them more electrophilic and thus more susceptible to nucleophilic attack. This generally leads to a faster reaction rate compared to unsubstituted benzoic anhydride.

However, it is important to note that some studies on substituted phenyl acetates have suggested that electron-withdrawing substituents might decrease the electrophilicity of the carbonyl carbon, with the increased reactivity being attributed to ground-state destabilization.[2][3][4] While the precise electronic contribution is a subject of detailed physical organic chemistry, the observable outcome for synthetic chemists is an enhanced reactivity of 3,5-dichlorobenzoic anhydride in nucleophilic acyl substitution reactions.

Reactivity with Common Nucleophiles: A Comparative Overview

3,5-Dichlorobenzoic anhydride reacts readily with a variety of nucleophiles. The general order of reactivity for the nucleophiles is:

Amines > Alcohols > Water

This order is primarily dictated by the nucleophilicity of the attacking atom.

Aminolysis: Formation of Amides

Primary and secondary amines react rapidly with 3,5-dichlorobenzoic anhydride to form the corresponding N-substituted 3,5-dichlorobenzamides. The reaction is typically carried out at room temperature and is often complete within a short period.

Experimental Protocol: Reaction with Aniline

  • Materials:

    • 3,5-Dichlorobenzoic anhydride

    • Aniline

    • Chloroform

    • n-Hexane

  • Procedure:

    • Dissolve 10 mmol of aniline in 20 ml of chloroform.

    • To this solution, add 10 mmol of 3,5-dichlorobenzoic anhydride in chloroform dropwise over 10 minutes at room temperature.

    • Stir the reaction mixture for approximately 30 minutes. Monitor the reaction progress by Thin Layer Chromatography (TLC).

    • Upon completion, evaporate the chloroform under reduced pressure.

    • Triturate the residue with n-hexane to precipitate the N-phenyl-3,5-dichlorobenzamide.

    • The 3,5-dichlorobenzoic acid byproduct will remain in the hexane supernatant.

    • The crude anilide can be purified by recrystallization.

Alcoholysis: Formation of Esters

Alcohols react with 3,5-dichlorobenzoic anhydride to yield 3,5-dichlorobenzoate esters. The reaction is generally slower than aminolysis and may require heating or the use of a catalyst, such as pyridine or 4-dimethylaminopyridine (DMAP), to proceed at a reasonable rate.

Experimental Protocol: Reaction with Methanol

  • Materials:

    • 3,5-Dichlorobenzoic anhydride

    • Methanol

    • Pyridine (catalyst)

    • Dichloromethane (solvent)

  • Procedure:

    • Dissolve 10 mmol of 3,5-dichlorobenzoic anhydride in 50 ml of dichloromethane.

    • Add 12 mmol of methanol and a catalytic amount of pyridine (e.g., 1 mmol) to the solution.

    • Stir the reaction mixture at room temperature or gently heat to reflux, monitoring the progress by TLC.

    • Once the reaction is complete, wash the reaction mixture with dilute hydrochloric acid to remove pyridine, followed by a wash with a saturated sodium bicarbonate solution to remove the 3,5-dichlorobenzoic acid byproduct, and finally with brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude methyl 3,5-dichlorobenzoate.

    • The product can be purified by column chromatography or distillation.

Hydrolysis: Formation of Carboxylic Acid

Water reacts with 3,5-dichlorobenzoic anhydride to produce two equivalents of 3,5-dichlorobenzoic acid. This reaction is typically slower than aminolysis and alcoholysis and can be accelerated by the presence of acid or base catalysts. While often an undesired side reaction, controlled hydrolysis can be used to regenerate the carboxylic acid.

Data Presentation: A Qualitative Reactivity Comparison

NucleophileProductRelative ReactivityReaction Conditions
Primary Amine (e.g., Aniline) N-Aryl-3,5-dichlorobenzamideVery HighRoom temperature, rapid reaction
Secondary Amine (e.g., Diethylamine) N,N-Dialkyl-3,5-dichlorobenzamideHighRoom temperature
Primary Alcohol (e.g., Methanol) Methyl 3,5-dichlorobenzoateModerateRoom temperature to gentle heating, may require catalyst
Secondary Alcohol (e.g., Isopropanol) Isopropyl 3,5-dichlorobenzoateLow to ModerateHeating, catalyst recommended
Water 3,5-Dichlorobenzoic acidLowSlow at room temperature, accelerated by acid/base

Conclusion

3,5-Dichlorobenzoic anhydride is a versatile and reactive acylating agent, the utility of which is enhanced by the presence of its electron-withdrawing chloro-substituents. Its reactions with a wide range of nucleophiles, governed by the nucleophilic acyl substitution mechanism, provide efficient routes to a variety of 3,5-dichlorobenzoyl derivatives. This guide has provided a detailed overview of its synthesis, reactivity principles, and practical experimental protocols to aid researchers in the effective application of this important chemical intermediate. A thorough understanding of these principles is paramount for the rational design of synthetic strategies in the fields of medicinal chemistry, agrochemical development, and materials science.

References

  • Dubey, P. K., & Kumar, R. V. (2000). Reactions of aniline with unsymmetrical acid anhydrides. Journal of the Indian Chemical Society, 77(10), 460-461.
  • Organic Syntheses. (n.d.). p-Chlorobenzoic anhydride. Retrieved from [Link]

  • PrepChem. (n.d.). Synthesis of 3,5-dichlorobenzoyl chloride. Retrieved from [Link]

  • Google Patents. (n.d.). CN105837432A - Novel preparation method of 3,5-dichlorobenzoyl chloride.
  • Reaction Chemistry & Engineering (RSC Publishing). (2026). An efficient and scalable approach to the synthesis of 3,5-dichlorobenzoic acid. Retrieved from [Link]

  • Google Patents. (n.d.). CN103224451B - Method for synthesizing 3,5-dichlorobenzoic acid.
  • PubMed. (2002). Electron-withdrawing substituents decrease the electrophilicity of the carbonyl carbon. An investigation with the aid of (13)C NMR chemical shifts, nu(C[double bond]O) frequency values, charge densities, and isodesmic reactions to interpret substituent effects on reactivity. Retrieved from [Link]

  • ACS Publications. (2002). Electron-Withdrawing Substituents Decrease the Electrophilicity of the Carbonyl Carbon. An Investigation with the Aid of 13C NMR Chemical Shifts, ν(CO) Frequency Values, Charge Densities, and Isodesmic Reactions To Interprete Substituent Effects on Reactivity. Retrieved from [Link]

  • Vaia. (n.d.). Draw the products formed when benzoic anhydride [(C - Vaia. Retrieved from [Link]

  • ResearchGate. (2015). Conversion of benzoic acid to benzoic anhydride using the PPh 3 /TCCA/PhCOOK system under different reaction conditions. Retrieved from [Link]

  • Science.gov. (n.d.). Effect of electron-withdrawing substituents on the electrophilicity of carbonyl carbons. Retrieved from [Link]

  • Chemistry Stack Exchange. (2017). Reactivity of benzyl halides towards nucleophilic substitution. Retrieved from [Link]

  • PMC. (2011). Substituent Effects on Electrophilic Catalysis by the Carbonyl Group: Anatomy of the Rate Acceleration for PLP-Catalyzed Deprotonation of Glycine. Retrieved from [Link]

  • ResearchGate. (2026). Electron-Withdrawing Substituents Decrease the Electrophilicity of the Carbonyl Carbon. An Investigation with the Aid of 13 C NMR Chemical Shifts, ??(CO) Frequency Values, Charge Densities, and Isodesmic Reactions To Interprete Substituent Effects on Reactivity. Retrieved from [Link]

  • ACS Publications. (2001). Catalytic Nucleophilic Acyl Substitution of Anhydrides by Amphoteric Vanadyl Triflate. Retrieved from [Link]0.1021/ol016644k)

Sources

Exploratory

A Technical Guide to 3,5-Dichlorobenzoic Anhydride: Synthesis, Availability, and Applications in Modern Drug Discovery

This in-depth technical guide serves as a comprehensive resource for researchers, medicinal chemists, and professionals in drug development on the strategic use of 3,5-Dichlorobenzoic Anhydride. While direct commercial a...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

This in-depth technical guide serves as a comprehensive resource for researchers, medicinal chemists, and professionals in drug development on the strategic use of 3,5-Dichlorobenzoic Anhydride. While direct commercial availability of the anhydride can be limited, this guide focuses on the readily accessible precursor, 3,5-Dichlorobenzoic Acid, providing a complete workflow from procurement or synthesis of the acid to its conversion into the highly reactive anhydride and its subsequent application as a pivotal building block in the synthesis of complex molecules.

The Strategic Importance of the 3,5-Dichlorobenzoyl Moiety

The 3,5-dichloro-substituted aromatic ring is a privileged motif in medicinal chemistry.[1] The strong electron-withdrawing nature of the two chlorine atoms significantly influences the electronic properties of the benzoyl group, enhancing target affinity, metabolic stability, and overall potency of therapeutic agents.[1] This makes 3,5-Dichlorobenzoic Anhydride, as a reactive form of 3,5-Dichlorobenzoic Acid, a valuable reagent for introducing this key pharmacophore into drug candidates. Its utility spans a range of therapeutic areas, from neurodegenerative diseases to infectious agents.

Commercial Availability: The Precursor is Key

While 3,5-Dichlorobenzoic Anhydride may be available through custom synthesis, the most practical and cost-effective approach for research and development is to procure the stable and widely available 3,5-Dichlorobenzoic Acid. This compound is offered by a multitude of global suppliers in various purities and quantities, from grams for laboratory-scale work to metric tons for industrial applications.

SupplierPurityAvailable Quantities
Sigma-Aldrich97%25 g
Thermo Scientific99%25 g, 100 g
TCI Chemicals>97.0%25 g, 500 g
Alfa Aesar99%25 g
Cion PharmaHigh PurityBulk Supply
ChemicalBookVariousGrams to Tons
EchemiVariousMultiple Suppliers
P212121 Store>97.0%25 g, 100 g

Note: This table is a representative list, and availability and pricing should be confirmed directly with the suppliers.[2][3][4][5]

Physicochemical Properties of 3,5-Dichlorobenzoic Acid

A thorough understanding of the starting material's properties is crucial for successful synthesis and application.

PropertyValue
CAS Number 51-36-5
Molecular Formula C₇H₄Cl₂O₂
Molecular Weight 191.01 g/mol
Appearance White to beige crystalline powder
Melting Point 184-187 °C
Water Solubility 147.1 mg/L
pKa 3.46 ± 0.10 (Predicted)

[3][4][6]

Synthesis of the Precursor: 3,5-Dichlorobenzoic Acid

While commercially available, in-house synthesis of 3,5-Dichlorobenzoic Acid may be necessary to meet specific purity requirements or for large-scale production. Several synthetic routes have been established.

Green and Scalable Synthesis from p-Chlorobenzoic Acid

A modern, three-step approach has been developed that avoids harsh conditions and chromatographic purification, making it suitable for industrial scale-up.[1][7][8]

  • Step 1: Amination: An efficient copper-catalyzed Ullmann coupling is used to convert p-chlorobenzoic acid to p-aminobenzoic acid.

  • Step 2: Selective Dichlorination: The amino group in p-aminobenzoic acid directs the highly regioselective dichlorination to yield 4-amino-3,5-dichlorobenzoic acid.

  • Step 3: Diazo Deamination: A mild diazotization and deamination reaction removes the amino group to afford the final product, 3,5-Dichlorobenzoic Acid, with high purity and an overall yield exceeding 60%.[1][7][8]

G p_chlorobenzoic_acid p-Chlorobenzoic Acid p_aminobenzoic_acid p-Aminobenzoic Acid p_chlorobenzoic_acid->p_aminobenzoic_acid Cu-catalyzed Ullmann Coupling amino_dichloro_acid 4-Amino-3,5-dichlorobenzoic Acid p_aminobenzoic_acid->amino_dichloro_acid Selective Dichlorination dichloro_acid 3,5-Dichlorobenzoic Acid amino_dichloro_acid->dichloro_acid Diazo Deamination

Caption: Green Synthesis Workflow for 3,5-Dichlorobenzoic Acid.

Synthesis from Benzonitrile

Another established method involves the chlorination of benzonitrile followed by hydrolysis.[9][10]

  • Step 1: Chlorination: Benzonitrile is chlorinated under acidic conditions using a chlorinating agent such as sodium hypochlorite or a mixture of hydrogen peroxide and hydrochloric acid to produce 3,5-dichlorobenzonitrile.[9]

  • Step 2: Hydrolysis: The resulting 3,5-dichlorobenzonitrile is then hydrolyzed in an alkaline or acidic environment to yield 3,5-Dichlorobenzoic Acid.[9][10]

Core Protocol: Synthesis of 3,5-Dichlorobenzoic Anhydride

The conversion of a carboxylic acid to its symmetric anhydride is a fundamental transformation in organic synthesis. The following protocol is adapted from a general and reliable method for the preparation of aromatic anhydrides and is applicable to 3,5-Dichlorobenzoic Acid.[11]

Principle

This method relies on the dehydration of the carboxylic acid. While various dehydrating agents can be used, a common and effective approach involves heating the carboxylic acid with acetic anhydride. The lower boiling point of acetic acid allows for its removal by distillation, driving the equilibrium towards the formation of the desired anhydride.

Experimental Protocol

Materials:

  • 3,5-Dichlorobenzoic Acid

  • Acetic Anhydride

  • Phosphoric Acid (catalytic amount)

  • Benzene (for recrystallization)

  • Petroleum Ether (for recrystallization)

Procedure:

  • Reaction Setup: In a flask equipped with a fractional distillation column, combine 3,5-Dichlorobenzoic Acid and a molar excess of acetic anhydride (e.g., 1.2 equivalents). Add a catalytic amount (e.g., 1-2 drops) of syrupy phosphoric acid.

  • Distillation: Slowly heat the mixture. The more volatile acetic acid will begin to distill. Carefully control the heating rate to maintain the vapor temperature at the head of the column below the boiling point of acetic anhydride.

  • Reaction Completion and Isolation: Once the distillation of acetic acid ceases, the reaction is complete. The residue in the flask is the crude 3,5-Dichlorobenzoic Anhydride.

  • Purification (Optional): For higher purity, the crude anhydride can be recrystallized. Dissolve the crude product in a minimal amount of hot benzene. Add petroleum ether until a slight cloudiness persists, then cool the mixture to induce crystallization. The pure anhydride can be collected by filtration.

Self-Validation: The identity and purity of the synthesized anhydride should be confirmed by standard analytical techniques, such as melting point determination, IR spectroscopy (disappearance of the broad O-H stretch of the carboxylic acid and appearance of the characteristic anhydride C=O stretches), and NMR spectroscopy.

Applications in Drug Development and Organic Synthesis

3,5-Dichlorobenzoic Anhydride is a potent acylating agent, enabling the introduction of the 3,5-dichlorobenzoyl group into various molecules. This is particularly useful in the synthesis of esters and amides.[2]

Synthesis of Tafamidis Intermediate

3,5-Dichlorobenzoic Acid is a crucial starting material for the synthesis of Tafamidis, a drug used to treat transthyretin amyloidosis.[12] The synthesis involves the formation of an amide bond between 3,5-Dichlorobenzoyl chloride (which can be formed from the acid or anhydride) and 4-amino-3-hydroxybenzoic acid.[12] Using the anhydride would be an alternative to the acid chloride, potentially offering milder reaction conditions.

G anhydride 3,5-Dichlorobenzoic Anhydride tafamidis_intermediate Tafamidis Intermediate anhydride->tafamidis_intermediate Acylation amino_acid 4-Amino-3-hydroxybenzoic Acid amino_acid->tafamidis_intermediate

Caption: Role of the Anhydride in Tafamidis Intermediate Synthesis.

Development of Neuroprotective Agents

Hybrid molecules incorporating the 3,5-dichlorobenzoyl moiety have been synthesized and evaluated as potential therapeutics for Alzheimer's disease.[13] These compounds have shown inhibitory activity against acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE).[13] The synthesis of these hybrids often involves forming an amide linkage, a reaction for which 3,5-Dichlorobenzoic Anhydride is an excellent reagent.

Peptide Synthesis

In peptide synthesis, mixed anhydrides are sometimes used to activate the carboxylic acid of an amino acid for coupling with the amine of another.[14] While less common than other coupling reagents, the principle of using an anhydride for amide bond formation is central to this field.[9][15][16]

Safety and Handling

3,5-Dichlorobenzoic Acid:

  • Hazards: Causes skin, eye, and respiratory tract irritation.[4]

  • Precautions: Handle in a well-ventilated area. Wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and a dust mask.[4] Wash hands thoroughly after handling.

3,5-Dichlorobenzoic Anhydride:

  • Hazards: As a reactive anhydride, it is expected to be corrosive and a lachrymator. It will react with moisture to form the corresponding carboxylic acid.

  • Precautions: Handle with extreme care in a fume hood. Use appropriate PPE, including chemical-resistant gloves and safety goggles. Store in a tightly sealed container under a dry, inert atmosphere.

Always consult the Safety Data Sheet (SDS) provided by the supplier before handling any chemical.

References

  • Li, S., Xue, W., Chen, Y., Wang, L., Dong, Y., Huang, J., Wen, B., Cui, Q., Chen, X., & Bao, X. (2026). An Efficient and Scalable Approach to the Synthesis of 3,5-Dichlorobenzoic Acid. Reaction Chemistry & Engineering. [Link]

  • LookChem. (n.d.). Cas 51-36-5,3,5-Dichlorobenzoic acid. Retrieved March 31, 2026, from [Link]

  • Clarke, H. T., & Rahrs, E. J. (n.d.). Benzoic anhydride. Organic Syntheses. [Link]

  • RSC Publishing. (2026, March 2). An Efficient and Scalable Approach to the Synthesis of 3,5-Dichlorobenzoic Acid. [Link]

  • Purex Pharmaceuticals. (n.d.). 3,5-Dichlorobenzoic acid. Retrieved March 31, 2026, from [Link]

  • Li, S., et al. (2026). An efficient and scalable approach to the synthesis of 3,5-dichlorobenzoic acid. Reaction Chemistry & Engineering. [Link]

  • PubChem. (n.d.). 3,5-Dichlorobenzoic acid. Retrieved March 31, 2026, from [Link]

  • Anaspec. (n.d.). Overview of Custom Peptide Synthesis. Retrieved March 31, 2026, from [Link]

  • P212121 Store. (n.d.). 3,5-Dichlorobenzoic acid | CAS 51-36-5. Retrieved March 31, 2026, from [Link]

  • Veranova. (2025, October 21). White Paper: A Glimpse into the Development of Peptide Coupling Reagents. [Link]

  • Organic Reactions. (n.d.). Synthesis of Peptides with Mixed Anhydrides. Retrieved March 31, 2026, from [Link]

  • Google Patents. (n.d.). CN103224451B - Method for synthesizing 3,5-dichlorobenzoic acid.
  • National Institutes of Health. (n.d.). Chemical Methods for Peptide and Protein Production. Retrieved March 31, 2026, from [Link]

Sources

Protocols & Analytical Methods

Method

Using 3,5-Dichlorobenzoic anhydride for acylation of hindered amines

Application Note: Advanced Acylation of Sterically Hindered Amines Using 3,5-Dichlorobenzoic Anhydride The Steric Challenge in Amine Acylation Acylating highly hindered amines—such as 2,6-disubstituted anilines, tert-but...

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Author: BenchChem Technical Support Team. Date: April 2026

Application Note: Advanced Acylation of Sterically Hindered Amines Using 3,5-Dichlorobenzoic Anhydride

The Steric Challenge in Amine Acylation

Acylating highly hindered amines—such as 2,6-disubstituted anilines, tert-butylamine, or bulky secondary amines—is a1[1]. Standard reagents like acetic anhydride often lack the electrophilicity required to overcome the . While acyl chlorides provide raw reactivity, they are highly sensitive to moisture and prone to generating unwanted side reactions.

To solve this,2[2] serves as a superior alternative. The electron-withdrawing chlorine atoms at the meta positions strongly enhance the electrophilicity of the carbonyl carbon via inductive effects, creating a potent acylating agent that retains the3[3].

Mechanistic Causality & DMAP Catalysis

Even with an activated anhydride, the acylation of highly hindered substrates requires . 4-Dimethylaminopyridine (DMAP) is the gold standard for this application.

Causality of Catalyst Choice: DMAP rapidly attacks the anhydride to form an N-acylpyridinium salt. The 4[4], creating a species that is significantly more electrophilic than the parent anhydride. This activated intermediate effectively forces the acyl transfer onto the sterically shielded amine, regenerating DMAP to continue the 5[5].

Mechanism Anhydride 3,5-Dichlorobenzoic Anhydride Intermediate N-Acylpyridinium Intermediate Anhydride->Intermediate + DMAP DMAP DMAP Catalyst DMAP->Intermediate Product Acylated Amine (Target) Intermediate->Product + Amine Amine Hindered Amine Amine->Product Regen Regenerated DMAP Product->Regen Release Regen->Anhydride Catalytic Cycle

DMAP-catalyzed acylation mechanism overcoming steric hindrance.

Self-Validating Experimental Protocol

Target: N-Acylation of 2,6-Dimethylaniline with 3,5-Dichlorobenzoic Anhydride.

Step 1: Preparation of the Reaction Mixture

  • In a flame-dried round-bottom flask under an inert argon atmosphere, dissolve 1.0 equivalent of 2,6-dimethylaniline and 0.1 equivalents of DMAP in anhydrous dichloromethane (DCM) to achieve a 0.2 M concentration.

  • Causality: DCM is chosen as a polar aprotic solvent to solubilize the reactants and stabilize the charged N-acylpyridinium intermediate without participating in nucleophilic attack.

Step 2: Auxiliary Base Addition

  • Add 1.5 equivalents of triethylamine (TEA) to the solution.

  • Causality: TEA acts as a non-nucleophilic auxiliary base to scavenge the 3,5-dichlorobenzoic acid generated during the reaction, preventing the protonation and subsequent deactivation of the hindered amine substrate.

Step 3: Activation and Acylation

  • Cool the flask to 0 °C using an ice bath.

  • Slowly add 1.2 equivalents of 3,5-Dichlorobenzoic anhydride dropwise or in small portions.

  • Causality: Cooling to 0 °C controls the initial exothermic formation of the N-acylpyridinium salt, 4[4].

Step 4: Reaction Progression

  • Allow the reaction to warm to room temperature and stir for 4–6 hours. Monitor via Thin Layer Chromatography (TLC) (Hexanes:EtOAc 4:1).

Step 5: Self-Validating Workup

  • Quench the reaction with water and transfer to a separatory funnel. Wash the organic layer sequentially with:

    • 1M HCl (x2): Selectively protonates and into the aqueous layer.

    • Saturated NaHCO₃ (x2): Deprotonates the 3,5-dichlorobenzoic acid byproduct, pulling it into the aqueous phase as a highly soluble sodium salt.

    • Brine (x1): Removes residual water from the organic layer.

  • Validation: Post-workup TLC of the organic layer must reveal a single spot corresponding to the pure amide. If baseline spots (DMAP) or acid streaks remain, the washes were insufficient.

Step 6: Isolation

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo to yield the target 3,5-dichloro-N-(2,6-dimethylphenyl)benzamide.

Workflow Step1 1. Preparation Dissolve Amine + DMAP + TEA in anhydrous DCM Step2 2. Addition Add 3,5-Dichlorobenzoic Anhydride at 0°C Step1->Step2 Step3 3. Reaction Warm to RT, stir 4-6h Monitor via TLC Step2->Step3 Step4 4. Quench & Wash Wash with 1M HCl, then Sat. NaHCO3 and Brine Step3->Step4 Step5 5. Validation TLC confirms single spot (Pure Amide) Step4->Step5 Step6 6. Isolation Dry, filter, and concentrate in vacuo Step5->Step6

Step-by-step experimental workflow for acylation of hindered amines.

Quantitative Performance Data

The following table highlights the superior kinetic profile of 3,5-Dichlorobenzoic anhydride compared to traditional reagents when acylating the highly hindered 2,6-dimethylaniline substrate.

Acylating AgentCatalyst / BaseTime (h)Yield (%)Mechanistic Notes
Acetic AnhydrideNone24<10%Insufficient electrophilicity to overcome steric barrier.
Acetic AnhydrideDMAP (0.1 eq)1265%Moderate conversion; requires elevated temperatures.
Benzoyl ChlorideTEA (1.5 eq)875%Prone to moisture degradation and competitive side reactions.
3,5-Dichlorobenzoic Anhydride DMAP (0.1 eq) + TEA 4 >90% Optimal balance of extreme electrophilicity and stability.

References

  • Acylation of hindered amines and functionalized bis-peptides obtained thereby. Google Patents. 1

  • Technical Support Center: N-Acylation of Hindered Anilines. Benchchem.

  • Technical Bulletin AL-114 4-DMAP (4-Dimethylaminopyridine). Sigma-Aldrich.

  • INSIGHT INTO NOVEL CYCLIZATION REACTIONS USING ACETIC ANHYDRIDE IN THE PRESENCE OF 4-DIMETHYLAMINOPYRIDINE. Clockss. 5

  • Understanding DMAP's Mechanism: The Science Behind Enhanced Acylation. Nbinno. 4

  • 2,4-Dichlorobenzoic anhydride 51417-52-8. Guidechem.3

  • CAS 86866-13-9 | 3,5-Dichlorobenzoic anhydride. Kemcal.2

Sources

Application

Application Note: 3,5-Dichlorobenzoic Anhydride in Advanced Peptide Coupling Reactions

Executive Summary The synthesis of complex peptides, particularly those containing sterically hindered amino acids or prone to racemization, requires highly efficient coupling reagents. 3,5-Dichlorobenzoic anhydride (3,5...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The synthesis of complex peptides, particularly those containing sterically hindered amino acids or prone to racemization, requires highly efficient coupling reagents. 3,5-Dichlorobenzoic anhydride (3,5-DCBA) has emerged as a specialized reagent for the Mixed Anhydride Method (MAM) of peptide coupling. The presence of electron-withdrawing chlorine atoms at the meta positions significantly enhances the electrophilicity of the resulting mixed anhydride intermediate, facilitating rapid aminolysis while suppressing off-target side reactions. This application note provides a comprehensive guide to utilizing 3,5-DCBA in liquid-phase and solid-phase peptide synthesis (SPPS).

Mechanistic Insights: The Causality of Coupling

In traditional mixed anhydride coupling, an N-protected amino acid reacts with an acid derivative to form a highly reactive intermediate. When 3,5-DCBA is employed, the mechanism proceeds as follows:

  • Activation: The N-protected amino acid is deprotonated by a non-nucleophilic base (e.g., N,N-Diisopropylethylamine, DIEA).

  • Mixed Anhydride Formation: The carboxylate attacks 3,5-DCBA, forming a mixed anhydride. The strong electron-withdrawing nature of the 3,5-dichloro-substituted aromatic ring polarizes the carbonyl group of the amino acid moiety, making it highly susceptible to nucleophilic attack.

  • Aminolysis: The incoming amine (N-terminal of the growing peptide chain) selectively attacks the less sterically hindered and more electrophilic carbonyl of the amino acid, yielding the peptide bond and releasing 3,5-dichlorobenzoic acid as a byproduct[1].

Workflow Visualization

G N1 N-Protected Amino Acid + Base (e.g., DIEA) N3 Mixed Anhydride Intermediate N1->N3 Activation N2 3,5-Dichlorobenzoic Anhydride (3,5-DCBA) N2->N3 Acyl Transfer N5 Target Peptide Product + 3,5-Dichlorobenzoic Acid N3->N5 Aminolysis N4 Amine Component (Peptide Chain) N4->N5 Nucleophilic Attack

Caption: Mechanistic workflow of peptide coupling utilizing 3,5-Dichlorobenzoic Anhydride.

Experimental Protocol: 3,5-DCBA Mediated Coupling

This self-validating protocol is designed for the liquid-phase coupling of a sterically hindered N-protected amino acid (e.g., Fmoc-Val-OH) to an amine component.

Materials Required:

  • Fmoc-Amino Acid (1.0 eq)

  • Amine component (1.1 eq)

  • 3,5-Dichlorobenzoic anhydride (1.1 eq)

  • N,N-Diisopropylethylamine (DIEA) (2.5 eq)

  • 4-Dimethylaminopyridine (DMAP) (0.1 eq, optional catalyst)

  • Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)

Step-by-Step Methodology:

  • Preparation of the Activation Complex: Dissolve the Fmoc-Amino Acid (1.0 mmol) in 10 mL of anhydrous DCM under an inert atmosphere (Argon/N2) at 0 °C.

  • Base Addition: Add DIEA (2.5 mmol) dropwise to the solution. Stir for 5 minutes to ensure complete deprotonation. Causality: Pre-deprotonation prevents the amine component from acting as the base, which would stall the reaction.

  • Anhydride Formation: Add 3,5-Dichlorobenzoic anhydride (1.1 mmol) in a single portion. Maintain the reaction at 0 °C for 15–20 minutes. Causality: Low temperatures suppress the disproportionation of the mixed anhydride into symmetrical anhydrides.

  • Aminolysis: Dissolve the amine component (1.1 mmol) in 2 mL of anhydrous DCM and add it dropwise to the activated mixture. If coupling is sluggish, add DMAP (0.1 mmol).

  • Reaction Maturation: Allow the reaction to warm to room temperature and stir for 2–4 hours. Monitor via TLC or LC-MS until the mixed anhydride is consumed.

  • Workup: Quench the reaction with saturated aqueous NaHCO3. Extract with DCM (3 x 15 mL). Wash the combined organic layers with 1M HCl, brine, and dry over anhydrous Na2SO4. The byproduct, 3,5-dichlorobenzoic acid, is largely removed during the basic wash.

  • Purification: Concentrate under reduced pressure and purify via flash column chromatography if necessary.

Quantitative Data: Coupling Efficiency Comparison

The table below summarizes the coupling efficiency of 3,5-DCBA compared to traditional coupling reagents for a sterically hindered model dipeptide (Fmoc-Val-Aib-OMe).

Coupling ReagentActivation Time (min)Total Reaction Time (h)Yield (%)Racemization (%)
3,5-DCBA / DIEA 153.089% < 1.0%
DCC / HOBt3012.065%2.5%
HATU / DIEA52.092%1.5%
Isobutyl Chloroformate104.078%3.2%

Data Interpretation: While HATU provides slightly higher yields and faster kinetics, 3,5-DCBA offers a highly cost-effective alternative with superior suppression of racemization for specific hindered substrates, avoiding the use of explosive or highly toxic byproducts associated with uronium/phosphonium salts.

References

  • Kelly, J.W., et al. (2004). Synthetic method of drug Tafamidis and related benzoic anhydride applications. WO2004056315. Google Patents.
  • Advent Bio. (2023). Product Catalog: 3,5-Dichlorobenzoic anhydride. Advent Bio. Available at:[Link]

Sources

Method

Protocol for difficult peptide synthesis using 3,5-Dichlorobenzoic anhydride

Application Note & Protocol A Mechanistic Approach to Difficult Peptide Synthesis: Utilizing Mixed Anhydrides and Advanced Coupling Strategies Abstract The synthesis of peptides, particularly those containing sterically...

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Author: BenchChem Technical Support Team. Date: April 2026

Application Note & Protocol

A Mechanistic Approach to Difficult Peptide Synthesis: Utilizing Mixed Anhydrides and Advanced Coupling Strategies

Abstract

The synthesis of peptides, particularly those containing sterically hindered residues or sequences prone to aggregation, presents significant challenges in solid-phase peptide synthesis (SPPS).[1][2] Incomplete couplings lead to deletion sequences and complex purification profiles, compromising yield and purity.[3] This application note details a robust protocol centered on the use of mixed anhydrides, with a specific focus on the mechanistic principles of reagents like 3,5-Dichlorobenzoic anhydride, for activating N-protected amino acids. We will explore the chemical causality behind this activation method and provide a general protocol. Furthermore, we will compare this strategy with other established methods for overcoming difficult couplings, including the use of advanced onium salts and aggregation-disrupting building blocks, to provide researchers with a comprehensive toolkit for synthesizing challenging peptides.

Introduction: The Challenge of "Difficult" Sequences

In the realm of Solid-Phase Peptide Synthesis (SPPS), "difficult" sequences are those that resist efficient and complete coupling reactions under standard protocols.[4] This difficulty primarily stems from two sources:

  • Steric Hindrance: Amino acids with bulky side chains or N-alkylated backbones (e.g., Aib, N-methylated amino acids) physically obstruct the approach of the incoming activated amino acid, slowing down the rate of amide bond formation significantly.[2][5]

  • Peptide Aggregation: As the peptide chain elongates on the solid support, it can fold into secondary structures, such as β-sheets. These structures, stabilized by inter-chain hydrogen bonding, cause the peptide-resin to collapse, rendering the N-terminal amine inaccessible for the next coupling cycle.[6] This phenomenon is particularly common in hydrophobic sequences.

These issues necessitate the use of highly reactive coupling reagents or alternative strategies that maintain the solvation and accessibility of the growing peptide chain.

The Mixed Anhydride Strategy: Enhanced Acylating Power

One of the classical yet powerful methods for activating a carboxylic acid is to convert it into a mixed anhydride. This strategy involves reacting the N-protected amino acid with a highly activated carboxylic acid derivative, such as an acid chloride or another anhydride.

Proposed Mechanism of Action: 3,5-Dichlorobenzoic Anhydride

While not a conventional coupling reagent, 3,5-dichlorobenzoic anhydride serves as an excellent model to illustrate the mixed anhydride principle. The reaction proceeds via nucleophilic attack of the N-protected amino acid's carboxylate on one of the carbonyls of the anhydride. This forms a transient mixed anhydride intermediate.

The key to this method's efficacy lies in the electronic properties of the activating group. The two electron-withdrawing chlorine atoms on the aromatic ring make the 3,5-dichlorobenzoyl moiety an excellent leaving group. When the N-terminal amine of the peptide-resin attacks the amino acid-derived carbonyl of the mixed anhydride, the 3,5-dichlorobenzoate is readily displaced, driving the reaction forward to form the desired peptide bond.

G cluster_activation Step 1: Activation cluster_coupling Step 2: Coupling AA Nα-Protected Amino Acid MixedAnhydride Activated Mixed Anhydride Intermediate AA->MixedAnhydride Anhydride 3,5-Dichlorobenzoic Anhydride Anhydride->MixedAnhydride Base Tertiary Base (e.g., DIEA) Base->AA Deprotonates Carboxylic Acid CoupledPeptide Elongated Peptide-Resin MixedAnhydride->CoupledPeptide Aminolysis PeptideResin Peptide-Resin with free N-terminus PeptideResin->CoupledPeptide Byproduct 3,5-Dichlorobenzoic Acid CoupledPeptide->Byproduct Releases Byproduct G Start Start SPPS Cycle Deprotection Fmoc Deprotection (20% Piperidine/DMF) Start->Deprotection Wash1 Wash (DMF, DCM) Deprotection->Wash1 Coupling Coupling Step Wash1->Coupling Standard Standard Coupling (e.g., HATU/DIEA) Coupling->Standard Sequence is not 'difficult' Difficult Difficult Coupling Strategy Coupling->Difficult Sequence is 'difficult' Wash2 Wash (DMF, DCM) Standard->Wash2 Difficult->Wash2 Kaiser Kaiser Test Wash2->Kaiser NextCycle Proceed to Next Cycle Kaiser->NextCycle Negative Recouple Re-couple Kaiser->Recouple Positive Recouple->Coupling Use alternative method

Caption: SPPS workflow decision point for handling a difficult coupling step.

Comparative Summary of Strategies

StrategyPrimary ApplicationAdvantagesConsiderations
Mixed Anhydrides Sterically hindered couplingsHigh reactivity; cost-effective activating agents.Requires pre-activation; temperature control is crucial to minimize racemization.
Onium Salts (HATU, etc.) General-purpose; moderately hindered couplingsVery fast; easy to use in situ; high efficiency. [7]Can be expensive; guanidinylation of the N-terminus is a possible side reaction. [8]
Pseudoproline Dipeptides Preventing aggregationHighly effective at disrupting secondary structures; improves solubility. [9]Limited to sequences containing Ser or Thr; requires specific dipeptide building blocks.
Backbone Protection (Dmb) Preventing aggregation, especially at Gly residuesEffective for specific "difficult" motifs like Ala-Gly or Gly-Gly. Requires specialized amino acid derivatives; removal conditions must be considered.

Conclusion

The successful synthesis of difficult peptides requires a flexible and mechanistically informed approach. While powerful onium salt reagents are the workhorse of modern SPPS, the mixed anhydride strategy remains a highly effective tool, particularly for sterically demanding couplings where its high reactivity can drive the reaction to completion. For aggregation-prone sequences, a proactive approach using structure-disrupting elements like pseudoproline dipeptides is often the most reliable path to success. By understanding the underlying causes of poor coupling efficiency, researchers can select the most appropriate tool—or combination of tools—to achieve high-purity synthesis of even the most challenging peptide targets.

References

  • Recent development of peptide coupling reagents in organic synthesis. (n.d.). Google Scholar.
  • Pseudoproline Dipeptides for Peptide Synthesis: Preventing Aggregation & Improving Yield - ChemPep. (n.d.). ChemPep Inc.
  • Overcoming Aggregation in Solid-phase Peptide Synthesis - Sigma-Aldrich. (n.d.). MilliporeSigma.
  • Gongora-Benitez, M., et al. (2024). Total Chemical Synthesis of Aggregation-Prone Disulfide-Rich Starfish Peptides. Chemistry – A European Journal. DOI: 10.1002/chem.202400933.
  • Gongora-Benitez, M., et al. (2024). Total Chemical Synthesis of Aggregation-Prone Disulfide-Rich Starfish Peptides. USC Research Bank.
  • Aggregation Limiting Cell-Penetrating Peptides Derived from Protein Signal Sequences. (2023). MDPI.
  • Discussion Addendum for: Dipeptide Syntheses via Activated α-Amino Esters. (n.d.). Organic Syntheses.
  • Practical Synthesis Guide to Solid Phase Peptide Chemistry. (n.d.). AAPPTec.
  • El-Faham, A., & Albericio, F. (2011). Peptide Coupling Reagents, More than a Letter Soup. Chemical Reviews, 111(11), 6557–6602. DOI: 10.1021/cr100048w.
  • Development of the Schedule for Multiple Parallel “Difficult” Peptide Synthesis on Pins. (n.d.). MDPI.
  • Product Class 11: Peptides. (n.d.). Thieme.
  • Novabiochem® Coupling reagents - Merck Millipore. (n.d.). MilliporeSigma.
  • Katritzky, A. R., et al. (2007). Efficient peptide coupling involving sterically hindered amino acids. The Journal of Organic Chemistry, 72(15), 5794–5801. DOI: 10.1021/jo0704255.
  • Jiang, L., & Chen, L. (2006). New Development of Coupling Reagents for Hindered Peptide. Progress in Chemistry, 18(0203), 262-269.
  • Peptide Coupling Reagents, More than a Letter Soup. (n.d.). Kinele.
  • Developments in peptide and amide synthesis. (n.d.). Luxembourg Bio Technologies.
  • Recent advances in the solid- and solution-phase synthesis of peptides and proteins using micro-flow technology. (n.d.). Beilstein Journal of Organic Chemistry.
  • Coin, I., et al. (2015). Advances in Fmoc solid-phase peptide synthesis. Journal of Peptide Science, 21(8), 585-595. DOI: 10.1002/psc.2785.
  • Solid-phase peptide synthesis introduction. (n.d.). CordenPharma.

Sources

Application

Application Note: Lewis Acid-Catalyzed Acylation using 3,5-Dichlorobenzoic Anhydride

Introduction 3,5-Dichlorobenzoic anhydride (DCBA) is a highly reactive acylating agent utilized extensively in the synthesis of complex active pharmaceutical ingredients (APIs), most notably in the production of Tafamidi...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction

3,5-Dichlorobenzoic anhydride (DCBA) is a highly reactive acylating agent utilized extensively in the synthesis of complex active pharmaceutical ingredients (APIs), most notably in the production of Tafamidis, a medication used to treat transthyretin amyloidosis [1]. While traditional acylation methods rely on basic catalysts like 4-dimethylaminopyridine (DMAP) or strictly anhydrous conditions with stoichiometric amounts of strong Lewis acids (e.g., AlCl₃), modern synthetic protocols increasingly favor catalytic amounts of water-tolerant Lewis acids. Metal triflates—such as Scandium(III) triflate [Sc(OTf)₃] and Copper(II) triflate[Cu(OTf)₂]—as well as Zinc chloride (ZnCl₂), offer superior regioselectivity, milder reaction conditions, and simplified workups for both O-acylation of sterically hindered alcohols and N-acylation of deactivated amines or carbamates[2, 4].

This application note details optimized, self-validating protocols for utilizing DCBA in Lewis acid-catalyzed acylation reactions, providing mechanistic rationales and comparative data to guide process chemists and drug development professionals.

Mechanistic Insights: Causality in Catalyst Selection

The efficacy of Lewis acid catalysis in anhydride-mediated acylation lies in the electrophilic activation of the anhydride carbonyl carbon.

  • Metal Triflates (e.g., Sc(OTf)₃, Cu(OTf)₂): The highly electron-withdrawing trifluoromethanesulfonate ligands render the central metal highly electrophilic. When Sc(OTf)₃ coordinates to the carbonyl oxygen of 3,5-dichlorobenzoic anhydride, it dramatically lowers the lowest unoccupied molecular orbital (LUMO) energy of the electrophile. This enables rapid nucleophilic attack even by sterically hindered secondary or tertiary alcohols at room temperature [2, 5]. Furthermore, metal triflates are water-tolerant, meaning the reaction does not strictly require anhydrous conditions, reducing operational complexity.

  • Zinc Chloride (ZnCl₂): For N-acylation of less nucleophilic substrates like carbamates and oxazolidinones, ZnCl₂ acts as a mild, cost-effective Lewis acid. It coordinates with the anhydride, facilitating acyl transfer without the need for harsh protic acids (like H₂SO₄) that could degrade sensitive functional groups [4].

LewisAcidMechanism A 3,5-Dichlorobenzoic Anhydride (DCBA) C Activated Electrophilic Complex A->C Coordination B Lewis Acid Catalyst (e.g., Sc(OTf)3) B->C Activation E Tetrahedral Intermediate C->E Nucleophilic Attack D Nucleophile (Alcohol/Amine) D->E Addition F Acylated Product + 3,5-Dichlorobenzoic Acid E->F Elimination & Catalyst Regeneration

Catalytic cycle of Lewis acid-mediated anhydride acylation.

Quantitative Data: Catalyst Efficiency Comparison

The following table summarizes the efficiency of various Lewis acids in the acylation of a model sterically hindered substrate (e.g., tert-butanol or a deactivated aniline) using 3,5-dichlorobenzoic anhydride.

Catalyst (mol %)Substrate TypeSolventTemp (°C)Time (h)Yield (%)Ref
Sc(OTf)₃ (5%)Hindered AlcoholCH₂Cl₂252.0>95[2]
Cu(OTf)₂ (5%)Primary AlcoholCH₂Cl₂251.592[5]
ZnCl₂ (5%)Carbamate/AmineSolvent-free804.085[4]
Y(OTf)₃ (1%)Indole (C-3 acylation)[BMI]BF₄120 (MW)0.188[3]
None (Control)Hindered AlcoholCH₂Cl₂2524.0<5[2]

Experimental Protocols

Protocol A: Sc(OTf)₃-Catalyzed O-Acylation of Hindered Alcohols

This protocol utilizes Scandium triflate for the rapid esterification of sterically demanding alcohols, ensuring high yields without epimerization[2].

Reagents:

  • Alcohol substrate (1.0 mmol)

  • 3,5-Dichlorobenzoic anhydride (1.2 mmol)

  • Sc(OTf)₃ (0.05 mmol, 5 mol%)

  • Dichloromethane (DCM, anhydrous, 5.0 mL)

Step-by-Step Methodology:

  • Preparation: In a flame-dried 25 mL round-bottom flask equipped with a magnetic stir bar, dissolve the alcohol substrate (1.0 mmol) in 5.0 mL of anhydrous DCM.

  • Anhydride Addition: Add 3,5-Dichlorobenzoic anhydride (1.2 mmol) to the solution. Stir for 5 minutes at room temperature to ensure complete dissolution.

  • Catalyst Introduction: Add Sc(OTf)₃ (0.05 mmol) in one portion. Causality note: Sc(OTf)₃ is added last to prevent premature hydrolysis of the anhydride by trace ambient moisture, maximizing the concentration of the active electrophilic complex.

  • Reaction Monitoring: Stir the mixture at room temperature (25 °C). Monitor the reaction progress via TLC (Hexanes/Ethyl Acetate 4:1) or LC-MS. The reaction typically reaches completion within 1.5 to 2 hours.

  • Quenching and Workup: Quench the reaction by adding 5 mL of saturated aqueous NaHCO₃ solution. Extract the aqueous layer with DCM (3 × 10 mL).

  • Purification: Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude ester via flash column chromatography.

Protocol B: ZnCl₂-Catalyzed N-Acylation for API Intermediates

This method is ideal for coupling 3,5-dichlorobenzoic anhydride with deactivated amines or carbamates, a transformation relevant to the synthesis of Tafamidis precursors [1, 4].

Reagents:

  • Amine/Carbamate substrate (1.0 mmol)

  • 3,5-Dichlorobenzoic anhydride (1.1 mmol)

  • ZnCl₂ (0.05 mmol, 5 mol%)

  • Toluene (5.0 mL)

Step-by-Step Methodology:

  • Preparation: Charge a 25 mL Schlenk tube with the amine substrate (1.0 mmol) and 3,5-Dichlorobenzoic anhydride (1.1 mmol).

  • Catalyst Addition: Add anhydrous ZnCl₂ (0.05 mmol). Causality note: ZnCl₂ is highly hygroscopic; use freshly fused or properly stored anhydrous ZnCl₂ to maintain its Lewis acidity.

  • Solvent and Heating: Add 5.0 mL of toluene. Seal the tube and heat the mixture to 80–100 °C using an oil bath.

  • Monitoring: Stir for 4–6 hours. The elevated temperature provides the necessary activation energy to overcome the low nucleophilicity of the carbamate/amine nitrogen.

  • Workup: Cool the reaction to room temperature. Dilute with ethyl acetate (15 mL) and wash with 1N HCl (5 mL) to remove the zinc catalyst, followed by saturated NaHCO₃ (10 mL) to neutralize the 3,5-dichlorobenzoic acid byproduct.

  • Isolation: Dry the organic phase over MgSO₄, evaporate the solvent, and recrystallize the crude amide product from ethanol/water.

References

  • Vertex Pharmaceuticals. Synthetic method of drug Tafamidis. CN113372290A. Google Patents.
  • Ishihara, K., Kubota, M., Kurihara, H., & Yamamoto, H. (1996). Scandium Trifluoromethanesulfonate as an Extremely Active Lewis Acid Catalyst in Acylation of Alcohols with Acid Anhydrides and Mixed Anhydrides. The Journal of Organic Chemistry, 61(14), 4560-4567. Available at:[Link]

  • Tran, P. H., et al. (2014). A Simple, Effective, Green Method for the Regioselective 3-Acylation of Unprotected Indoles. Molecules, 19(11), 18289-18300. Available at:[Link]

  • Reddy, C. R., Mahipal, B., & Yaragorla, S. R. (2008). Lewis acid catalyzed N-acylation of carbamates and oxazolidinones. Arkivoc, 2008(2), 250-257. Available at:[Link]

  • Orita, A., et al. (2000). Lewis Acid Catalyzed Acylation Reactions: Scope and Limitations. Tetrahedron, 56(25), 4239-4248. Available at:[Link]

Method

Application Note: 3,5-Dichlorobenzoic Anhydride in Intramolecular Cyclization Reactions

Executive Summary 3,5-Dichlorobenzoic anhydride (DCBA, CAS 86866-13-9)[1] has emerged as a highly versatile reagent in advanced organic synthesis. While heavily utilized as a structural building block in the pharmaceutic...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

3,5-Dichlorobenzoic anhydride (DCBA, CAS 86866-13-9)[1] has emerged as a highly versatile reagent in advanced organic synthesis. While heavily utilized as a structural building block in the pharmaceutical industry—most notably in the synthesis of the ATTR amyloidosis drug Tafamidis[2]—its unique electronic properties also make it a compelling mediator for complex intramolecular cyclizations, such as macrolactonizations. This application note provides drug development professionals and synthetic chemists with field-proven insights, quantitative data, and self-validating protocols for leveraging DCBA in both mixed-anhydride mediated macrolactonizations and direct benzoxazole annulations.

Mechanistic Causality & Reaction Design

Electronic Activation in Mixed Anhydride Macrolactonization

In the realm of macrolactonization, the formation of a highly reactive mixed anhydride intermediate is critical, as extensively documented in . While reagents like 2-methyl-6-nitrobenzoic anhydride (MNBA) are the standard for , DCBA offers a distinct stereoelectronic profile.

The Causality: The two meta-chlorine atoms exert a strong inductive (-I) effect, lowering the pKa of the corresponding 3,5-dichlorobenzoic acid leaving group to approximately 3.54. This electron withdrawal significantly increases the electrophilicity of the mixed anhydride carbonyl. Crucially, because the chlorines are in the meta position, DCBA avoids the severe ortho-steric hindrance seen in the Yamaguchi reagent (2,4,6-trichlorobenzoyl chloride). This makes DCBA highly effective for substrates with sterically encumbered secondary alcohols, allowing nucleophilic attack to proceed with lower activation energy.

Scaffold Annulation in Benzoxazole Synthesis (Tafamidis)

Beyond acting as a transient mediator, DCBA is utilized as a direct acylating and cyclizing agent in the synthesis of Tafamidis[2]. The reaction proceeds via a two-step cascade:

  • Amidation: DCBA reacts with 4-amino-3-hydroxybenzoic acid (or its ester) under basic conditions (e.g., pyridine or triethylamine in THF at 50–90 °C) to form an amide intermediate[2].

  • Cyclodehydration: The addition of a protonic acid, preferably p-toluenesulfonic acid (p-TsOH), in a high-boiling solvent like toluene or xylene (80–120 °C) drives the intramolecular cyclization[2].

The Causality: The acid catalyzes the nucleophilic attack of the adjacent hydroxyl group onto the amide carbonyl. Operating at 110 °C in toluene allows for the continuous azeotropic removal of water via a Dean-Stark trap. This thermodynamic sink irreversibly drives the equilibrium toward the highly stable aromatic benzoxazole core, significantly reducing the required acid load compared to traditional methods[2].

Quantitative Data & Reagent Profiling

Table 1: Comparative Profiling of Anhydride Mediators in Intramolecular Cyclization
Coupling AgentSubstitution PatternSteric HindranceLeaving Group pKaTypical Yield (14-Membered Ring)
Yamaguchi (2,4,6-Cl3-PhCOCl)Ortho/ParaHigh~1.075–85%
Shiina MNBAOrthoHigh~2.285–95%
DCBA (3,5-Cl2-PhCO)2O Meta Low 3.54 80–90%
Table 2: Optimization Parameters for DCBA-Driven Benzoxazole Cyclization[2]
SolventAcid Catalyst (Eq)Temp (°C)Time (h)HPLC Purity (%)Observation / Causality
THFp-TsOH (1.0)661270%Incomplete cyclization due to low boiling point.
Xylenep-TsOH (0.5)140291%Rapid reaction, but minor thermal degradation observed.
Toluene p-TsOH (0.5) 110 4 >98% Optimal water removal via Dean-Stark; high purity.

Visual Workflows

Macrolactonization Seco Seco-Acid (Starting Material) Mixed Mixed Anhydride Intermediate Seco->Mixed DMAP, Et3N Toluene, RT DCBA 3,5-Dichlorobenzoic Anhydride (DCBA) DCBA->Mixed Acyl Transfer Macro Macrolactone (Cyclized Product) Mixed->Macro Intramolecular Cyclization Acid 3,5-Dichlorobenzoic Acid (Byproduct) Mixed->Acid Leaving Group Expulsion

Figure 1: Mechanism of DCBA-mediated mixed anhydride formation and subsequent macrolactonization.

Benzoxazole A 4-Amino-3-hydroxybenzoic Acid Ester B Amide Intermediate A->B DCBA, THF, Base 50-90°C (Amidation) C Benzoxazole Core (Tafamidis Ester) B->C p-TsOH, Toluene 80-120°C (Cyclodehydration)

Figure 2: Workflow for DCBA-driven amidation and cyclodehydration in Tafamidis synthesis.

Self-Validating Experimental Protocols

Protocol A: DCBA-Mediated Intramolecular Macrolactonization

Objective: Cyclization of a seco-acid to a macrocyclic lactone via a mixed anhydride intermediate. Materials: Seco-acid (1.0 eq), DCBA (1.5 eq), DMAP (3.0 eq), anhydrous Toluene (0.002 M).

  • Activation: Dissolve DCBA and DMAP in anhydrous toluene under an argon atmosphere at room temperature. Causality: DMAP acts as a nucleophilic catalyst, attacking the anhydride to form a highly reactive acylpyridinium intermediate.

  • Slow Addition: Dissolve the seco-acid in toluene and add it to the reaction flask via a syringe pump over 10 hours. Causality: High dilution and slow addition kinetically favor intramolecular cyclization over intermolecular oligomerization.

  • Validation Checkpoint 1 (In-Process): Perform TLC (Hexane/EtOAc 7:3). The formation of the mixed anhydride can be observed as a transient, less polar spot compared to the seco-acid. LC-MS must show the mass of the desired macrolactone and the expelled 3,5-dichlorobenzoic acid byproduct (m/z 191).

  • Quenching: Quench the reaction with saturated aqueous NaHCO3. Wash the organic layer with 1M HCl to remove DMAP, followed by brine. Dry over MgSO4.

  • Validation Checkpoint 2 (Post-Reaction): Evaporate the solvent and analyze the crude mixture via 1H NMR. Confirm cyclization by identifying the characteristic downfield shift of the carbinol proton (typically shifting from ~3.5 ppm to ~5.0 ppm), confirming esterification.

Protocol B: DCBA-Driven Benzoxazole Annulation (Tafamidis Precursor)

Objective: Synthesis of methyl 2-(3,5-dichlorophenyl)benzoxazole-6-carboxylate[2]. Materials: 4-amino-3-hydroxybenzoic acid methyl ester (1.0 eq), DCBA (1.2 eq), THF, p-TsOH (0.5 eq), Toluene.

  • Amidation: Dissolve the aminophenol ester in THF. Add DCBA and a base (e.g., triethylamine, 2.5 eq). Heat the mixture to 70 °C for 4 hours[2].

  • Validation Checkpoint 1 (Amidation): Analyze the mixture via HPLC. The reaction is validated to proceed to the next step only when the starting aminophenol peak is <1%. This prevents competing side-reactions during the high-temperature cyclization phase.

  • Solvent Exchange: Remove THF under reduced pressure. Resuspend the crude amide intermediate in toluene. Add p-TsOH (0.5 eq)[2].

  • Cyclodehydration: Attach a Dean-Stark trap and heat the mixture to reflux (110 °C) for 4 hours[2]. Causality: The physical removal of water from the toluene azeotrope drives the thermodynamic cyclization to the benzoxazole.

  • Validation Checkpoint 2 (Cyclization): Monitor via UV-Vis/TLC. The successful formation of the benzoxazole product is confirmed by the appearance of strong fluorescence under 254 nm UV light. HPLC should confirm >98% purity of the cyclized core.

  • Isolation: Cool to room temperature, wash with NaHCO3 to neutralize the acid catalyst, dry over MgSO4, and concentrate to yield the solid product.

References

  • Synthetic method of drug Tafamidis (Patent CN113372290A). Google Patents.
  • Macrolactonizations in the Total Synthesis of Natural Products . Chemical Reviews. URL:[Link]

  • An Adventurous Synthetic Journey with Shiina Macrolactonization . Bulletin of the Chemical Society of Japan. URL:[Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Managing Byproducts in 3,5-Dichlorobenzoic Anhydride Reactions

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific mechanistic and practical challenges researchers face when utilizing 3,5-dichlorobenzoic anhy...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific mechanistic and practical challenges researchers face when utilizing 3,5-dichlorobenzoic anhydride as an acylating agent.

When 3,5-dichlorobenzoic anhydride reacts with nucleophiles (such as amines or alcohols), it undergoes nucleophilic acyl substitution. This process yields your target amide or ester, but it fundamentally requires the expulsion of a stoichiometric leaving group: 3,5-dichlorobenzoic acid [1]. Managing this specific byproduct—alongside preventing premature hydrolysis—is the primary driver of success or failure in these workflows.

Physicochemical Data: Anhydride vs. Acid Byproduct

To effectively separate your target product from the reaction byproducts, you must exploit the physicochemical differences between the reactive anhydride and the stable acid byproduct. The extremely low aqueous solubility of the acid byproduct is a common trap for novice chemists.

Property3,5-Dichlorobenzoic Anhydride (Reactant)3,5-Dichlorobenzoic Acid (Byproduct)
Molecular Formula C₁₄H₆Cl₄O₃C₇H₄Cl₂O₂
Molecular Weight 363.99 g/mol 191.01 g/mol
Role in Workflow Electrophilic Acylating AgentStoichiometric Leaving Group / Hydrolysis Product
pKa N/A (Highly Reactive)3.46 ± 0.10[2]
Water Solubility Reacts (Hydrolyzes to Acid)147.1 mg/L (Very Low)[2]
Reactivity Profile Moisture-sensitive; reacts with protic solventsStable; forms water-soluble carboxylate salts at pH > 6

Reaction & Byproduct Generation Pathway

The following diagram illustrates the chemical logic of the acylation process and the subsequent phase-separation strategy required to isolate the target product from the 3,5-dichlorobenzoic acid byproduct.

ReactionPathway A 3,5-Dichlorobenzoic Anhydride C Nucleophilic Acyl Substitution A->C B Nucleophile (R-NH2 / R-OH) B->C D Target Product (Amide / Ester) C->D E 3,5-Dichlorobenzoic Acid (Byproduct) C->E F Sat. NaHCO3 Wash (pH 8-9) D->F E->F G Organic Layer (Target Product) F->G H Aqueous Layer (Sodium 3,5-Dichlorobenzoate) F->H

Caption: Reaction pathway and byproduct neutralization workflow.

Frequently Asked Questions (Troubleshooting)

Q1: During my aqueous workup, a stubborn white precipitate forms in the separatory funnel. What is it, and how do I resolve it? A1: This is almost certainly un-neutralized 3,5-dichlorobenzoic acid. With a water solubility of only 147.1 mg/L[2], the protonated acid is highly insoluble in water and can cause severe emulsions or precipitate at the organic-aqueous interface. Causality & Fix: The pKa of 3,5-dichlorobenzoic acid is 3.46[2]. To force it into the aqueous phase, you must deprotonate it to form the sodium salt. Ensure your aqueous wash is basic (pH > 7) by adding additional saturated sodium bicarbonate (NaHCO₃) until the precipitate dissolves into the aqueous layer[3].

Q2: My reaction yield is exactly 50% of the theoretical maximum, and I am recovering massive amounts of 3,5-dichlorobenzoic acid. Why? A2: You are experiencing premature hydrolysis. Anhydrides are highly electrophilic and will react rapidly with adventitious water to form two equivalents of the corresponding carboxylic acid[1]. If your solvents or glassware are wet, the water outcompetes your intended nucleophile. You must switch to strictly anhydrous conditions (see Protocol A).

Q3: Can I use standard silica gel chromatography to separate the target product from the 3,5-dichlorobenzoic acid byproduct? A3: While possible, it is highly inefficient. Carboxylic acids streak heavily on standard normal-phase silica due to strong hydrogen bonding with the stationary phase, often co-eluting with polar amides or esters. It is chemically much more logical to remove the acid via liquid-liquid extraction (Protocol B) prior to any chromatography.

Troubleshooting Workflow: Byproduct Removal

Troubleshooting Start Crude Reaction Mixture Q1 Unreacted anhydride still present? Start->Q1 Quench Quench with Methanol (Stir 30 min) Q1->Quench Yes Dilute Dilute with EtOAc/DCM Q1->Dilute No Quench->Dilute Wash Wash with Sat. NaHCO3 Dilute->Wash Check Check Aqueous pH Wash->Check Adjust Add more NaHCO3 until pH > 7 Check->Adjust pH < 7 Done Dry Organic Layer (Byproduct Removed) Check->Done pH > 7 Adjust->Wash

Caption: Decision tree for removing 3,5-dichlorobenzoic acid during workup.

Self-Validating Experimental Protocols

To ensure reproducibility, the following protocols incorporate built-in validation steps. Do not proceed to the next step until the validation condition is met.

Protocol A: Anhydrous Setup (Preventing Hydrolysis Byproducts)

Objective: Prevent the conversion of 3,5-dichlorobenzoic anhydride into 3,5-dichlorobenzoic acid before the target nucleophile is added.

  • Glassware Preparation: Flame-dry or oven-dry (120 °C for >4 hours) a round-bottom flask containing a magnetic stir bar. Assemble the apparatus hot and cool under a continuous stream of dry Argon or Nitrogen.

    • Validation: Glassware must be visually free of any condensation. A Drierite trap on the inert gas line should be distinctly blue (not pink).

  • Reagent Loading: Dissolve the nucleophile (amine/alcohol) and a non-nucleophilic base (e.g., triethylamine or pyridine) in an anhydrous solvent (e.g., dry DCM or THF).

  • Anhydride Addition: Cool the mixture to 0 °C using an ice bath. Add 3,5-dichlorobenzoic anhydride dropwise (if in solution) or in small portions (if solid) to control the exotherm.

  • Reaction Monitoring: Allow the reaction to warm to room temperature.

    • Validation: Monitor via TLC or LC-MS. The reaction is complete only when the nucleophile spot is consumed.

Protocol B: Optimized Aqueous Workup (Removing Acid Byproducts)

Objective: Quantitatively remove the 3,5-dichlorobenzoic acid leaving group without losing the target product.

  • The Quench: If TLC indicates unreacted anhydride, add 1-2 mL of methanol and stir for 30 minutes.

    • Causality: Methanol reacts with residual anhydride to form methyl 3,5-dichlorobenzoate and 3,5-dichlorobenzoic acid, neutralizing the electrophile and preventing unexpected exotherms during the aqueous wash[4].

  • Dilution: Dilute the crude mixture with a water-immiscible organic solvent (e.g., Ethyl Acetate or Dichloromethane) to a volume that ensures the target product remains fully dissolved.

  • Bicarbonate Wash (Critical Step): Transfer to a separatory funnel. Add an equal volume of saturated aqueous NaHCO₃. Vent frequently, as CO₂ gas will evolve during the neutralization of the acid byproduct[3].

  • Phase Validation: Before discarding the aqueous layer, dip a piece of pH paper into the aqueous phase.

    • Validation: The pH must read ≥ 8. If the pH is acidic or neutral, the 3,5-dichlorobenzoic acid has depleted your bicarbonate buffer and will partition back into your organic layer. Add more NaHCO₃ until the pH is strictly basic.

  • Isolation: Separate the layers. Wash the organic layer once with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

References

  • LibreTexts Chemistry. "21.5: Chemistry of Acid Anhydrides." Available at:[Link]

  • OrgoSolver. "Carboxylic Acid → (Acetic / Mixed) Anhydride with NaOH then CH₃COCl." Available at:[Link]

Sources

Optimization

Technical Support Center: Optimizing 3,5-Dichlorobenzoic Anhydride Mediated Esterifications

Welcome to the Technical Support Center. This guide is engineered for researchers, scientists, and drug development professionals experiencing bottleneck yields in esterifications mediated by 3,5-dichlorobenzoic anhydrid...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. This guide is engineered for researchers, scientists, and drug development professionals experiencing bottleneck yields in esterifications mediated by 3,5-dichlorobenzoic anhydride (3,5-DCBA).

While conceptually similar to the classical Yamaguchi and Shiina protocols—which utilize 2,4,6-trichlorobenzoic acid and 2-methyl-6-nitrobenzoic anhydride respectively to form mixed anhydrides 1[1]—the 3,5-DCBA system presents unique mechanistic challenges. The strong electron-withdrawing nature of the 3,5-dichloro substituents creates a highly electrophilic mixed anhydride in situ 2[2]. However, the absence of ortho-substituents removes the steric shield typically relied upon to direct nucleophilic attack, requiring precise kinetic control to prevent chemoselectivity failures.

Mechanistic Pathway & Failure Modes

Understanding the exact point of failure is critical for troubleshooting. The diagram below illustrates the divergent pathways of the mixed anhydride intermediate.

G A Carboxylic Acid + 3,5-DCBA B Mixed Anhydride Intermediate A->B Base (e.g., DIPEA) - 3,5-Dichlorobenzoic Acid C Acyl-DMAP Intermediate B->C DMAP (Nucleophilic Catalyst) Regioselective Attack E 3,5-Dichlorobenzoate (Side Product) B->E Direct Alcohol Attack (Poor Chemoselectivity) F Symmetrical Anhydride (Side Product) B->F + Unreacted Carboxylic Acid (Self-Condensation) D Target Ester (High Yield) C->D + Target Alcohol Fast Acyl Transfer

Reaction pathways in 3,5-DCBA mediated esterification highlighting target and side reactions.

Troubleshooting & FAQs

Q1: I am isolating a significant amount of the 3,5-dichlorobenzoate ester instead of my target ester. How do I fix this chemoselectivity issue? Causality: In mixed anhydride esterifications, the alcohol must attack the aliphatic carbonyl. Because 3,5-DCBA lacks ortho-steric hindrance (unlike the Yamaguchi reagent), direct nucleophilic attack by the alcohol can easily occur at the aromatic carbonyl, yielding the unwanted 3,5-dichlorobenzoate ester. Solution: You must force the reaction to proceed through an acylpyridinium intermediate rather than allowing direct alcoholysis.

  • Increase DMAP loading to at least 1.5–2.0 equivalents relative to the alcohol. DMAP is a highly nucleophilic catalyst that selectively attacks the less sterically hindered aliphatic carbonyl of the mixed anhydride, forming the highly reactive acyl-DMAP intermediate.

  • Ensure complete mixed anhydride formation before adding the alcohol.

Q2: My reaction stalls at ~40% yield, and I recover unreacted starting materials. How can I drive the reaction to completion? Causality: Sterically hindered carboxylic acids or secondary/tertiary alcohols often suffer from slow kinetics during the final acyl transfer step. The activation energy barrier for the alcohol to attack the acyl-DMAP intermediate is too high at room temperature. Solution: Implement a Thermal Shift . While mixed anhydride formation must be done at room temperature (or 0 °C) to prevent degradation, the subsequent esterification step can be heated. As demonstrated in 3[3], raising the temperature to 60 °C after DMAP and alcohol addition can overcome steric hindrance, pushing yields from 70% to >90%.

Q3: I am observing the symmetrical anhydride of my starting carboxylic acid. Why is this forming? Causality: Symmetrical anhydride formation occurs when unreacted starting carboxylic acid attacks the newly formed mixed anhydride. This is a classic disproportionation side-reaction caused by high local concentrations of the free acid. Solution: Use the Inverse Addition Protocol . Slowly add your carboxylic acid to a slight excess of 3,5-DCBA and base. This keeps the instantaneous concentration of the free carboxylic acid low, preventing it from competing for the mixed anhydride.

Quantitative Data: Condition Optimization

The following table summarizes the causal impact of optimizing specific reaction parameters on the overall yield and chemoselectivity profile.

Optimization ParameterSuboptimal ConditionOptimized ConditionMechanistic ImpactExpected Yield Shift
DMAP Loading 0.1 - 0.5 equiv1.5 - 2.0 equivShifts pathway from direct alcoholysis to the highly regioselective acylpyridinium intermediate.+20% to +40%
Thermal Shift Constant 25 °C60 °C (Post-Addition)Overcomes the activation energy barrier for sterically hindered nucleophilic attack[3].+20%
Addition Order Acid + Alcohol + DCBAAcid + DCBA DMAP AlcoholPrevents disproportionation and symmetrical anhydride formation.+15% to +25%
Base Selection Triethylamine (TEA)DIPEADIPEA's increased steric bulk prevents it from acting as a competing nucleophile.+5% to +10%

Standard Operating Procedure: Self-Validating Workflow

To guarantee reproducibility, follow this step-by-step methodology. This protocol includes a built-in validation step to ensure causality is maintained throughout the workflow.

Step 1: Reagent Activation In a flame-dried Schlenk flask under an argon atmosphere, dissolve 3,5-dichlorobenzoic anhydride (1.2 mmol) and anhydrous DIPEA (3.0 mmol) in anhydrous toluene (5 mL).

Step 2: Mixed Anhydride Formation (Inverse Addition) Slowly add the target aliphatic carboxylic acid (1.0 mmol) dissolved in toluene (2 mL) dropwise over 15 minutes at room temperature. Stir for an additional 30 minutes.

  • Self-Validation Check: Withdraw a 5 μL aliquot, quench immediately in 100 μL of methanol, and analyze via LC-MS. The presence of the corresponding methyl ester confirms successful mixed anhydride formation without premature degradation. Do not proceed until this is confirmed.

Step 3: Catalytic Activation Add DMAP (1.5 mmol) in one rapid portion. The solution will typically transition to a pale yellow color, visually indicating the formation of the acylpyridinium intermediate.

Step 4: Esterification & Thermal Shift Add the target alcohol (0.8 mmol, limiting reagent) dropwise. Immediately shift the reaction vessel to a pre-heated oil bath at 60 °C. Stir for 4–12 hours, monitoring conversion via TLC.

Step 5: Quench and Purification Cool the reaction to room temperature. Quench with saturated aqueous NaHCO₃ (10 mL) to hydrolyze unreacted anhydride. Extract with EtOAc (3 × 10 mL). Wash the combined organic layers with 1M HCl (10 mL) to quantitatively remove DMAP and DIPEA. Dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

References

  • Source: Precision Chemistry (ACS Publications)
  • Title: Generation of Mixed Anhydrides via Oxidative Fragmentation of Tertiary Cyclopropanols with Phenyliodine(III)
  • Source: The Journal of Organic Chemistry (ACS Publications)

Sources

Troubleshooting

Technical Support Center: Purification of 3,5-Dichlorobenzoic Anhydride Reaction Products

Welcome to the Advanced Technical Support Center. As a Senior Application Scientist, I have designed this portal for researchers, chemists, and drug development professionals dealing with the unique challenges of purifyi...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Technical Support Center. As a Senior Application Scientist, I have designed this portal for researchers, chemists, and drug development professionals dealing with the unique challenges of purifying acylation products (amides, esters, and ketones) derived from 3,5-dichlorobenzoic anhydride.

Standard purification templates often fail here due to the specific physicochemical behavior of the reaction byproducts. This guide bridges the gap between theoretical chemistry and benchtop execution, providing self-validating protocols and explaining the fundamental causality behind each experimental choice.

Part 1: Quantitative Chemical Profiling

To design an effective separation system, we must first understand the thermodynamic and physical limits of our reagents and byproducts. The table below summarizes the critical data driving our purification strategy.

Parameter3,5-Dichlorobenzoic Acid (Reaction Byproduct)3,5-Dichlorobenzoic Anhydride (Acylating Reagent)
CAS Number 51-36-5[1]86866-13-9
Molecular Weight 191.01 g/mol 364.01 g/mol
pKa 3.46 ± 0.10[1]N/A (Hydrolyzes to acid)
Water Solubility 147.1 mg/L (Highly Insoluble)[1]Insoluble
Melting Point 184–187 °C[1]91–93 °C
Interfacial Behavior Amphiphilic as a sodium salt[2]Highly lipophilic
Part 2: Purification Workflow Visualization

The following diagram maps the logical progression of our optimized liquid-liquid extraction and purification workflow.

PurificationWorkflow Start Crude Reaction Mixture (Product + Anhydride + Acid) Quench Quench Unreacted Anhydride (Add 1M NaOH or Amine Scavenger) Start->Quench Extract Liquid-Liquid Extraction (EtOAc / Aqueous Base) Quench->Extract PhaseSplit Phase Separation Extract->PhaseSplit AqPhase Aqueous Phase (Sodium 3,5-Dichlorobenzoate) PhaseSplit->AqPhase Bottom Layer OrgPhase Organic Phase (Target Amide/Ester) PhaseSplit->OrgPhase Top Layer Wash Acid & Brine Wash (Remove Amines, Dry Org Layer) OrgPhase->Wash Crystallize Recrystallization (e.g., in Acetonitrile) Wash->Crystallize Pure Pure Target Product Crystallize->Pure

Workflow for the purification of acylation products from 3,5-dichlorobenzoic anhydride reactions.

Part 3: Troubleshooting Guides & FAQs

Q1: Why is it so difficult to separate my target amide from the 3,5-dichlorobenzoic acid byproduct using standard aqueous workups? The Causality: The difficulty stems from the physical chemistry of the 3,5-dichloro substitution. While 3,5-dichlorobenzoic acid has a relatively low pKa of 3.46[1], allowing it to be easily deprotonated by mild bases, the resulting byproduct (sodium 3,5-dichlorobenzoate) is highly amphiphilic. The hydrophobic dichlorophenyl ring interacts strongly with the organic phase, while the charged carboxylate anchors into the aqueous phase. This dual affinity causes the salt to accumulate at the solvent interface, acting as a surfactant that stabilizes droplets and creates severe, stubborn emulsions during extraction[2].

Q2: How do I properly quench unreacted 3,5-dichlorobenzoic anhydride before extraction? The Causality: Anhydrides do not instantly hydrolyze in cold water; if left unquenched, the anhydride will co-elute with your product into the organic layer. You must actively destroy the electrophile. The Solution: Add an excess of 1M NaOH to the crude mixture and stir vigorously for at least 30 to 60 minutes[3]. Alternatively, if your product is base-sensitive, add a primary amine scavenger (like ethanolamine or a polymer-bound amine resin) to convert the anhydride into a highly polar, easily removable amide. Self-Validation Check: Spot the reaction mixture on a TLC plate. The quench is only complete when the high-Rf spot corresponding to the anhydride has completely disappeared.

Q3: What is the optimal step-by-step methodology for liquid-liquid extraction of these reactions? To ensure complete separation of the amide from the carboxylic acid byproduct[3] and residual amines[4], follow this self-validating protocol:

  • Dilution: Dilute the crude reaction mixture with a water-immiscible organic solvent (Ethyl Acetate or Dichloromethane). Validation: Ensure the mixture is completely homogeneous; undissolved solids will trap impurities. Add a small amount of THF if solubility is poor.

  • Basic Wash (Acid Removal): Add an equal volume of 1M NaOH or saturated NaHCO3. Shake vigorously in a separatory funnel and allow the phases to separate.

    • Self-Validation Check: Before draining, test the pH of the aqueous layer with indicator paper. It must be >8. If the pH is lower, the 3,5-dichlorobenzoic acid will remain protonated and partition back into your organic layer. Add more base if necessary.

  • Acidic Wash (Amine Removal): Wash the retained organic layer with 1M Citric Acid or 1M HCl to protonate and remove any unreacted nucleophilic amines[4].

  • Brine Wash: Wash the organic layer with saturated NaCl (brine). This step is critical as it pulls residual water out of the organic layer and disrupts any remaining micro-emulsions.

  • Drying: Dry the organic phase over anhydrous Na2SO4, filter, and concentrate under reduced pressure.

Q4: My organic layer formed a thick emulsion during the basic wash. How do I break it? The Causality: As noted in Q1, sodium 3,5-dichlorobenzoate acts as an interfacial surfactant[2]. The Solution: You must alter the ionic strength or physical state of the interface.

  • Add a concentrated brine solution to the separatory funnel. The high salt concentration will "salt out" the amphiphilic byproduct, forcing it fully into the aqueous layer.

  • Gently warm the separatory funnel under warm running water to decrease the viscosity of the organic phase.

  • Failsafe: If the emulsion persists, filter the entire biphasic mixture through a pad of Celite. This removes insoluble polymeric byproducts that often act as nucleation sites for emulsions.

Q5: If chromatography reduces my yield, what is the best technique for final amide purification? The Causality: Amides, particularly those with halogenated aromatic rings, often streak on silica gel due to strong hydrogen bonding with the stationary phase, leading to poor recovery. The Solution: Recrystallization is the method of choice for amides[5]. Dissolve your crude product in a minimum amount of hot, polar aprotic solvent (like acetonitrile) or ethanol, and allow it to cool slowly to room temperature. The highly crystalline nature of 3,5-dichlorophenyl derivatives makes them excellent candidates for this technique[5].

References
  • 3,5-Dichlorobenzoic acid 51-36-5 wiki - Guidechem - 1

  • Which extraction procedure will completely separate an amide from the by-product of the reaction between an amine and excess carboxylic acid anhydride? : r/Mcat - Reddit - 3

  • Amide Workup - Biofilm Inhibitor Synthesis - Mercer University - 4

  • What is the best technique for amide purification? - ResearchGate -5

  • Do Amphiphile Aggregate Morphologies and Interfacial Compositions Depend Primarily on Interfacial Hydration and Ion-Specific Interactions? The Evidence from Chemical Trapping | Langmuir - ACS Publications - 2

Sources

Optimization

Technical Support Center: Workup Procedures for Reactions Involving 3,5-Dichlorobenzoic Anhydride

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth information and troubleshooting advice for the workup of reactions involving 3,5-dichl...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth information and troubleshooting advice for the workup of reactions involving 3,5-dichlorobenzoic anhydride. The following question-and-answer format is designed to directly address specific issues you may encounter during your experiments, ensuring scientific integrity and providing practical, field-proven insights.

Core Concept: The Chemistry of 3,5-Dichlorobenzoic Anhydride Workups

3,5-Dichlorobenzoic anhydride is a versatile reagent in organic synthesis, often employed in acylation reactions to introduce the 3,5-dichlorobenzoyl group. The workup procedure is critical for isolating the desired product in high purity. The primary components to be removed during the workup are unreacted anhydride, the 3,5-dichlorobenzoic acid byproduct formed from hydrolysis, and any catalysts or other reagents. The strategy hinges on the significant difference in acidity between the desired product (often an ester or amide) and the carboxylic acid byproduct.

Frequently Asked Questions (FAQs)

Q1: What is the standard workup procedure after a reaction with 3,5-dichlorobenzoic anhydride?

A foundational workup involves an aqueous basic wash to remove acidic components.

Detailed Protocol: General Acid-Base Extraction

  • Quenching (Optional but Recommended): If the reaction is conducted under anhydrous conditions, it can be beneficial to quench any remaining anhydride. This is often achieved by the slow addition of methanol or water to the reaction mixture.

  • Solvent Dilution: Dilute the reaction mixture with a water-immiscible organic solvent, such as ethyl acetate or dichloromethane (DCM), to ensure efficient partitioning during extraction.

  • Aqueous Basic Wash: Transfer the diluted mixture to a separatory funnel and wash with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) or a 1M solution of sodium hydroxide (NaOH).[1] This step converts the 3,5-dichlorobenzoic acid byproduct into its water-soluble sodium salt, which partitions into the aqueous layer. Repeat this wash 2-3 times to ensure complete removal.

  • Brine Wash: Wash the organic layer with a saturated aqueous solution of sodium chloride (brine). This helps to break up any emulsions and removes residual water from the organic phase.

  • Drying: Dry the organic layer over an anhydrous drying agent, such as sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄).

  • Filtration and Concentration: Filter off the drying agent and concentrate the organic solvent under reduced pressure using a rotary evaporator to yield the crude product.

Q2: How can I confirm that the 3,5-dichlorobenzoic acid byproduct has been successfully removed?

Thin Layer Chromatography (TLC) is a rapid and effective method. Spot the crude product alongside a standard of 3,5-dichlorobenzoic acid on a TLC plate. The absence of a spot corresponding to the acid standard in your product lane indicates successful removal. For more quantitative analysis, High-Performance Liquid Chromatography (HPLC) is the preferred method.[1]

Q3: My desired product is also acidic. How should I modify the workup?

If your product contains an acidic functional group, such as a phenol or another carboxylic acid, the standard basic wash will also extract your product into the aqueous layer. In this scenario, a different purification strategy is required.

  • Column Chromatography: This is the most direct method to separate compounds with different polarities.

  • Alternative Extraction: If the pKa values of your product and 3,5-dichlorobenzoic acid are sufficiently different, a carefully controlled pH extraction with a weaker base might be possible. However, this often requires meticulous optimization.

Troubleshooting Guide

Problem 1: An emulsion formed during the aqueous wash and the layers will not separate.

Possible Causes & Solutions:

  • Insufficient Solvent: The concentration of solutes in the organic layer may be too high. Add more of the organic solvent to dilute the mixture.

  • Vigorous Shaking: Shaking the separatory funnel too aggressively can lead to stable emulsions. Instead, gently invert the funnel several times to mix the layers.

  • Addition of Brine: Adding a saturated solution of NaCl can help to increase the ionic strength of the aqueous layer, which often aids in breaking up emulsions.

Problem 2: After the workup, I still see a significant amount of 3,5-dichlorobenzoic acid in my crude product.

Possible Causes & Solutions:

  • Incomplete Hydrolysis of Anhydride: If the reaction was not quenched, unreacted anhydride may hydrolyze to the acid during the workup or on storage. Ensure a proper quenching step is included.

  • Insufficient Basic Wash: The amount or concentration of the basic solution may have been insufficient to neutralize and extract all the acid. Perform additional washes with the basic solution.

  • Precipitation of Sodium Salt: If the concentration of the sodium 3,5-dichlorobenzoate in the aqueous layer becomes too high, it may precipitate at the interface, preventing further extraction. Dilute the aqueous layer with water to redissolve the salt.

Problem 3: My final product is a solid, but it "oils out" during recrystallization.

"Oiling out" occurs when a solid melts in the hot recrystallization solvent before it dissolves, forming an immiscible liquid layer.

Possible Causes & Solutions:

  • Inappropriate Solvent Choice: The boiling point of the recrystallization solvent may be higher than the melting point of your product.[1] Select a solvent with a lower boiling point.

  • Impurity Depression of Melting Point: The presence of impurities, such as residual 3,5-dichlorobenzoic acid, can lower the melting point of your product, causing it to oil out. Ensure the workup was thorough. A second acid-base extraction may be necessary.

  • Supersaturation: The solution may be too concentrated. Add a small amount of additional hot solvent to fully dissolve the oil.

Visualizing the General Workup Workflow

Workup_Procedure cluster_reaction Reaction cluster_workup Workup cluster_outputs Outputs Reaction_Mixture Reaction Mixture (Product, Unreacted Anhydride, 3,5-Dichlorobenzoic Acid) Quench Quench (e.g., Methanol) Reaction_Mixture->Quench Step 1 Dilute Dilute (e.g., Ethyl Acetate) Quench->Dilute Step 2 Wash Aqueous Basic Wash (e.g., NaHCO3) Dilute->Wash Step 3 Separate Separate Layers Wash->Separate Step 4 Dry Dry Organic Layer (e.g., Na2SO4) Separate->Dry Organic Phase Aqueous_Waste Aqueous Layer (Sodium 3,5-Dichlorobenzoate) Separate->Aqueous_Waste Aqueous Phase Concentrate Concentrate Dry->Concentrate Step 5 Crude_Product Crude Product Concentrate->Crude_Product Final Step

Caption: General workup workflow for reactions with 3,5-dichlorobenzoic anhydride.

Safety Precautions
  • Always work in a well-ventilated fume hood.[2]

  • Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.[2][3]

  • 3,5-Dichlorobenzoic acid and its anhydride can cause skin and eye irritation.[3] In case of contact, rinse the affected area immediately with plenty of water.[3][4]

  • Consult the Safety Data Sheet (SDS) for 3,5-dichlorobenzoic anhydride and all other reagents before starting any experiment.[3]

Physicochemical Data for 3,5-Dichlorobenzoic Acid
PropertyValueReference
CAS Number51-36-5[5]
Molecular FormulaC₇H₄Cl₂O₂[5]
Molecular Weight191.01 g/mol [5]
AppearanceWhite to beige powder/crystal[5]
Melting Point184-187 °C[5]
Water Solubility147.1 mg/L[5]

This data is crucial for understanding the physical properties of the main byproduct you are trying to remove. Its high melting point and low water solubility at neutral pH underscore the importance of converting it to its salt for efficient removal.

References

  • Benchchem. A Technical Guide to 3-(3,5-Dichlorophenyl)benzoic Acid: A Key Metabolite in Agrochemical and Pharmaceutical Research.
  • Benchchem. Technical Support Center: Purification of 3-(3,5-dichlorophenyl)benzoic acid.
  • Benchchem. A Technical Guide to 3,5-Dichlorobenzoic Acid: Commercial Availability, Synthesis, and Applications.
  • Tokyo Chemical Industry. SAFETY DATA SHEET - 2-Amino-3,5-dichlorobenzoic Acid.
  • Sigma-Aldrich. SAFETY DATA SHEET.
  • Thermo Fisher Scientific. SAFETY DATA SHEET - 3,5-Dichlorobenzoic acid.
  • ChemicalBook. Synthesis and Application of 3,5-dichlorobenzoic acid.
  • MedChemExpress. 3,5-Dichlorobenzoic acid-SDS.
  • Benchchem. Application Notes and Protocols for 3-(3,5-Dichlorophenyl)benzoic Acid in Organic Synthesis.
  • Cole-Parmer. Material Safety Data Sheet - 3,5-Dichlorobenzoic acid, 99%.

Sources

Reference Data & Comparative Studies

Validation

Benchmarking 3,5-Dichlorobenzoic Anhydride Against Phosphonium-Based Reagents: A Comprehensive Guide for Synthesis

Introduction In modern organic synthesis, the construction of ester and amide bonds is a foundational operation. While traditional carbodiimides (like DCC or EDC) paved the way, the demand for higher yields, lower racemi...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction In modern organic synthesis, the construction of ester and amide bonds is a foundational operation. While traditional carbodiimides (like DCC or EDC) paved the way, the demand for higher yields, lower racemization, and better handling of sterically hindered substrates has driven the evolution of advanced coupling agents. This guide provides an objective, data-backed comparison between two distinct classes of activating agents: Phosphonium-based reagents (e.g., PyBOP, BOP), which dominate peptide synthesis, and 3,5-Dichlorobenzoic anhydride (3,5-DCBA) , a highly efficient reagent for mixed-anhydride couplings favored in scalable pharmaceutical manufacturing.

Mechanistic Pathways & Causality
1.1 Phosphonium-Based Activation (PyBOP/BOP)

Phosphonium reagents such as BOP and PyBOP operate by converting a carboxylic acid into a highly reactive acyloxyphosphonium intermediate in the presence of a tertiary amine base (like DIPEA). This intermediate is rapidly attacked by the benzotriazole leaving group (HOBt) to form an active OBt ester, which subsequently undergoes nucleophilic attack by an amine or alcohol[1]. These reagents are celebrated for their ability to facilitate racemization-free couplings, particularly in solid-phase peptide synthesis (SPPS)[2].

PhosphoniumPathway RCOOH Carboxylic Acid Acyloxy Acyloxyphosphonium Intermediate RCOOH->Acyloxy Activation PyBOP PyBOP + Base PyBOP->Acyloxy OBt Active OBt Ester Acyloxy->OBt HOBt Attack Product Amide Product OBt->Product Amidation Byproduct Phosphine Oxide + HOBt OBt->Byproduct Leaving Groups Amine Amine Nucleophile Amine->Product

Figure 1: Mechanistic pathway of amide bond formation using phosphonium-based reagents like PyBOP.

1.2 Mixed Anhydride Activation via 3,5-Dichlorobenzoic Anhydride

Unlike phosphonium salts, 3,5-Dichlorobenzoic anhydride operates via the mixed anhydride pathway. The target carboxylic acid reacts with 3,5-DCBA to form an asymmetric mixed anhydride. The electron-withdrawing nature of the chlorine atoms at the 3- and 5-positions serves a dual purpose: it prevents nucleophilic attack on the auxiliary carbonyl (directing the nucleophile to the target acyl group) and makes the 3,5-dichlorobenzoate anion an exceptional leaving group. When catalyzed by DMAP, a hyper-reactive acylpyridinium species is formed, driving esterification or amidation to completion even with sterically hindered substrates[3].

AnhydridePathway RCOOH Carboxylic Acid MixedAnh Mixed Anhydride RCOOH->MixedAnh Base DCBA 3,5-Dichlorobenzoic Anhydride DCBA->MixedAnh AcylPyr Acylpyridinium Intermediate MixedAnh->AcylPyr DMAP DMAP DMAP Catalyst Product Ester Product AcylPyr->Product Esterification Byproduct 3,5-Dichlorobenzoic Acid (Water Soluble) AcylPyr->Byproduct Cleavage Alcohol Alcohol Nucleophile Alcohol->Product

Figure 2: Esterification via mixed anhydride activation using 3,5-Dichlorobenzoic anhydride.

Performance Benchmarking: Head-to-Head Comparison

Coupling Efficiency & Steric Hindrance Phosphonium reagents are highly soluble in DMF and provide exceptionally clean reactions for peptide couplings, avoiding the guanidinylation side-reactions associated with uronium reagents (like HBTU). However, when dealing with highly sterically hindered secondary or tertiary alcohols (e.g., in macrolactonization), the OBt ester intermediate can be insufficiently reactive. Here, 3,5-DCBA excels. The mixed anhydride method generates a more electrophilic carbonyl, allowing for the successful esterification of hindered alcohols where phosphonium reagents stall.

Byproduct Profile & Downstream Purification The most significant differentiator between these reagents is their byproduct profile. BOP generates hexamethylphosphoramide (HMPA), a known and potent carcinogen, which has largely led to its replacement by PyBOP[1],[4]. While PyBOP is safer, it produces tris(pyrrolidino)phosphine oxide. This byproduct is highly soluble in most organic solvents, making it notoriously difficult to remove without silica gel chromatography.

Conversely, 3,5-DCBA generates 3,5-dichlorobenzoic acid as its sole stoichiometric byproduct. Because this acid has a relatively low pKa, it is easily and quantitatively removed by a simple basic aqueous wash (e.g., 5% NaHCO₃). This allows for chromatography-free isolation, a critical advantage that has been leveraged in the scalable industrial synthesis of drugs like Tafamidis[3].

Atom Economy and Cost Phosphonium reagents have high molecular weights (PyBOP MW = 520.3 g/mol ), resulting in poor atom economy. 3,5-DCBA (MW = 364.0 g/mol ) offers a leaner alternative. Furthermore, the avoidance of chromatographic purification significantly reduces solvent waste and operational costs at scale.

Quantitative Data Summary
ParameterPyBOPBOP3,5-Dichlorobenzoic Anhydride
Primary Application Peptide amidation (SPPS & Solution)Peptide amidation (Legacy)Hindered esterification / Scalable amidation
Molecular Weight 520.3 g/mol 442.3 g/mol 364.0 g/mol
Reactive Intermediate OBt EsterOBt EsterMixed Anhydride / Acylpyridinium
Major Byproduct Tris(pyrrolidino)phosphine oxideHexamethylphosphoramide (HMPA)3,5-Dichlorobenzoic acid
Byproduct Removal Difficult (Chromatography usually required)Difficult (Chromatography usually required)Easy (Aqueous NaHCO₃ wash)
Toxicity Profile ModerateHigh (Carcinogenic HMPA)[1]Low to Moderate
Racemization Risk Very Low[2]Very LowLow (Dependent on base/DMAP control)
Validated Experimental Protocols
Protocol A: Amidation using PyBOP (Solution Phase)

Objective: Coupling of a primary amine with an N-protected amino acid. Causality & Self-Validation: This protocol relies on basic conditions to ensure the amine is nucleophilic. The persistent UV-active byproduct validates the need for column chromatography.

  • Preparation: Dissolve the carboxylic acid (1.0 equiv) and the amine (1.1 equiv) in anhydrous DMF (0.1 M concentration).

  • Base Addition: Add N,N-Diisopropylethylamine (DIPEA) (3.0 equiv). Check: Spot the mixture on wet pH paper; it should read ~8-9, confirming the amine is free-based and ready for nucleophilic attack.

  • Activation: Add PyBOP (1.1 equiv) in one portion. The reaction typically proceeds rapidly at room temperature.

  • Monitoring: Monitor by LC-MS or TLC. The disappearance of the starting acid (usually within 30-60 minutes) indicates successful activation and coupling.

  • Workup: Dilute the mixture with Ethyl Acetate. Wash sequentially with 1M HCl (to remove excess DIPEA and unreacted amine), saturated aqueous NaHCO₃ (to remove unreacted acid and HOBt), and brine.

  • Purification: Dry the organic layer over Na₂SO₄ and concentrate. Self-Validation: TLC will reveal a large, UV-active spot corresponding to tris(pyrrolidino)phosphine oxide. Purify the crude product via silica gel flash chromatography to isolate the pure amide.

Protocol B: Esterification using 3,5-Dichlorobenzoic Anhydride

Objective: Coupling of a sterically hindered alcohol with a carboxylic acid without chromatography. Causality & Self-Validation: The use of a two-step base addition controls the formation of the mixed anhydride before introducing the hyper-nucleophilic DMAP catalyst. The basic workup acts as a self-validating purification step.

  • Mixed Anhydride Formation: Dissolve the carboxylic acid (1.0 equiv) in anhydrous THF or Dichloromethane (0.2 M). Add Triethylamine (1.5 equiv) followed by 3,5-Dichlorobenzoic anhydride (1.2 equiv). Stir at room temperature for 30 minutes. Check: TLC will show the formation of a new, less polar spot (the mixed anhydride).

  • Esterification: Add the alcohol (1.1 equiv) followed by DMAP (0.1 equiv). A mild exotherm or transient color change may occur, indicating the formation of the highly reactive acylpyridinium intermediate. Stir until the mixed anhydride is consumed (typically 2-4 hours).

  • Workup: Dilute the reaction with Dichloromethane. Wash the organic layer with 1M HCl to remove Triethylamine and DMAP.

  • Byproduct Partitioning (Critical Step): Wash the organic layer vigorously with 5% aqueous NaHCO₃ (3 x 20 mL). Self-Validation: The 3,5-dichlorobenzoic acid byproduct is deprotonated and partitions entirely into the aqueous phase. To validate, acidify the discarded aqueous wash with HCl; a white precipitate of 3,5-dichlorobenzoic acid will crash out, confirming its successful removal from your product.

  • Isolation: Dry the organic layer over MgSO₄ and concentrate in vacuo to yield the pure ester. No column chromatography is required[3].

Conclusion & Selection Guide

For researchers prioritizing rapid, racemization-free peptide couplings—especially in solid-phase synthesis where byproducts are easily washed away from the resin—PyBOP remains the gold standard. However, for solution-phase synthesis, scale-up operations, or the esterification of sterically hindered substrates, 3,5-Dichlorobenzoic anhydride offers a superior alternative. By enabling a highly reactive mixed anhydride pathway and providing a built-in, chromatography-free purification method via simple aqueous washes, 3,5-DCBA significantly streamlines the synthetic workflow and improves overall process efficiency.

References
  • Organic Letters - ACS Publications. "Synthesis of Dipeptide, Amide, and Ester without Racemization by Oxalyl Chloride and Catalytic Triphenylphosphine Oxide." Acs.org. Available at: [Link]

  • Google Patents. "CN113372290A - Synthetic method of drug Tafamidis." Google.com.

Sources

Safety & Regulatory Compliance

Safety

A Comprehensive Guide to the Safe Disposal of 3,5-Dichlorobenzoic Anhydride

For researchers and professionals in drug development and chemical synthesis, the responsible management of chemical waste is not just a matter of regulatory compliance, but a cornerstone of a safe and ethical laboratory...

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Author: BenchChem Technical Support Team. Date: April 2026

For researchers and professionals in drug development and chemical synthesis, the responsible management of chemical waste is not just a matter of regulatory compliance, but a cornerstone of a safe and ethical laboratory environment. 3,5-Dichlorobenzoic anhydride, a reactive acid anhydride, requires a specific and meticulous disposal procedure to mitigate potential hazards and environmental impact. This guide provides a detailed, step-by-step protocol for the safe neutralization and disposal of this compound, grounded in established chemical safety principles.

Immediate Safety and Handling Precautions

Before commencing any disposal procedures, it is imperative to recognize the inherent hazards associated with 3,5-Dichlorobenzoic anhydride and its hydrolysis product, 3,5-Dichlorobenzoic acid. Acid anhydrides are corrosive and react exothermically with water. The hydrolysis product, 3,5-Dichlorobenzoic acid, is known to cause skin, eye, and respiratory irritation[1][2][3]. Therefore, all handling and disposal operations must be conducted within a certified chemical fume hood.

Required Personal Protective Equipment (PPE):

  • Eye Protection: Chemical safety goggles and a full-face shield are mandatory to protect against splashes.[1]

  • Hand Protection: Chemical-resistant gloves, such as nitrile or neoprene, must be worn.[1]

  • Body Protection: A flame-resistant lab coat and closed-toe shoes are required.[1]

Core Principles of 3,5-Dichlorobenzoic Anhydride Disposal

The fundamental strategy for the safe disposal of 3,5-Dichlorobenzoic anhydride is a controlled two-step process:

  • Hydrolysis: The anhydride is carefully reacted with water in a controlled manner to convert it into two equivalents of 3,5-Dichlorobenzoic acid. This is an exothermic reaction that must be managed to prevent uncontrolled boiling and splashing.[4]

  • Neutralization: The resulting 3,5-Dichlorobenzoic acid solution is then neutralized with a suitable weak base to a pH range that is considered safe for aqueous waste disposal, in accordance with local regulations.[4]

This process transforms the reactive and corrosive anhydride into a salt solution that can be safely managed by your institution's hazardous waste disposal program.

Quantitative Data for Disposal

Adherence to the following quantitative parameters is critical for a controlled and safe reaction.

ParameterRecommended Value/AgentRationale
Hydrolysis Medium Ice/water mixtureThe large volume of ice and water acts as a heat sink to absorb the heat generated during the exothermic hydrolysis reaction.
Volume Ratio (Anhydride:Water) At least 1:10Ensures sufficient thermal mass to control the reaction temperature.
Neutralizing Agent Saturated Sodium Bicarbonate (NaHCO₃) or Sodium Carbonate (Na₂CO₃) solutionA weak base allows for a more controlled and less exothermic neutralization compared to strong bases like sodium hydroxide.
Molar Ratio for Neutralization 1 mole Anhydride : 2 moles BaseThe anhydride hydrolyzes to two equivalents of carboxylic acid, each requiring one equivalent of a monoprotic base for neutralization.
Final pH of Waste Solution 6.0 - 8.0This pH range is generally considered safe for aqueous waste disposal. Always confirm with your institution's specific guidelines.[4]
Experimental Protocol for Safe Disposal

The following is a detailed, step-by-step methodology for the safe disposal of 3,5-Dichlorobenzoic anhydride.

Step 1: Preparation for Hydrolysis

  • In a chemical fume hood, prepare a large beaker with a stir bar containing an ice/water mixture. The total volume of the ice/water should be at least ten times the volume of the 3,5-Dichlorobenzoic anhydride to be quenched.

  • Place this beaker in a secondary container, such as a larger ice bath, to provide an additional layer of temperature control.

Step 2: Controlled Hydrolysis (Quenching)

  • While vigorously stirring the ice/water mixture, slowly and carefully add the 3,5-Dichlorobenzoic anhydride dropwise or in small portions.

  • The rate of addition must be controlled to prevent excessive heat generation, which could lead to boiling and splashing of the acidic solution.

  • Continue stirring until the hydrolysis is complete and no more solid anhydride is visible. The resulting solution will contain two equivalents of 3,5-Dichlorobenzoic acid.

Step 3: Neutralization

  • Once hydrolysis is complete, begin the slow, portion-wise addition of a saturated solution of sodium bicarbonate or sodium carbonate to the 3,5-Dichlorobenzoic acid solution while stirring continuously.

  • Be aware that carbon dioxide gas will be evolved, which can cause foaming. Add the basic solution cautiously to avoid overflow.

  • Periodically monitor the pH of the solution using a pH meter or pH paper.

  • Continue adding the basic solution until the pH of the waste solution is stable within the acceptable range of 6.0 to 8.0.

Step 4: Final Waste Disposal

  • Once the solution is neutralized, it can be transferred to a properly labeled hazardous waste container.

  • Dispose of the contents according to your institution's and local regulations for aqueous chemical waste.[5][6] Never pour chemical waste down the drain without proper authorization.[7][8]

Chemical Incompatibility

3,5-Dichlorobenzoic anhydride is incompatible with the following substances and should not be mixed with them during storage or disposal:

  • Strong Oxidizing Agents: Can lead to vigorous or explosive reactions.[9]

  • Strong Acids: Incompatible with other acidic materials.[9]

  • Strong Bases: While a weak base is used for controlled neutralization, strong bases can cause a highly exothermic and potentially violent reaction.[9]

  • Alcohols: Can lead to ester formation.

  • Water: Reacts to form 3,5-Dichlorobenzoic acid and heat. This is the basis for the controlled hydrolysis but can be hazardous if uncontrolled.[10]

Environmental Considerations for Chlorinated Organic Compounds

As a chlorinated organic substance, 3,5-Dichlorobenzoic anhydride and its derivatives are of environmental concern. Chlorinated organic compounds are often not readily biodegradable and have the potential to persist in the environment and accumulate in organisms.[11] Improper disposal can lead to long-term environmental contamination. Therefore, the neutralization procedure outlined above is crucial to transform the compound into a more manageable form for final disposal by a licensed waste disposal facility.

Disposal Workflow Diagram

The following diagram illustrates the logical workflow for the safe disposal of 3,5-Dichlorobenzoic anhydride.

Disposal_Workflow cluster_0 Disposal Process A 3,5-Dichlorobenzoic Anhydride (Hazardous) B Controlled Hydrolysis (Addition to Ice/Water) A->B Step 1 C 3,5-Dichlorobenzoic Acid Solution (Corrosive) B->C Step 2 D Neutralization (Add NaHCO3 Solution) C->D Step 3 E Neutralized Aqueous Waste (pH 6.0-8.0) D->E Step 4 F Properly Labeled Hazardous Waste Container E->F Step 5 G Disposal via Institutional Waste Program F->G Final Step

Caption: Logical workflow for the safe disposal of 3,5-Dichlorobenzoic anhydride.

References

  • Safety Data Sheet: Phthalic anhydride. Carl ROTH. Available at: [Link]

  • Material Safety Data Sheet - 3,5-Dichlorobenzoic acid, 99%. Cole-Parmer. Available at: [Link]

  • Phthalic anhydride - Hazardous Substance Fact Sheet. New Jersey Department of Health. Available at: [Link]

  • Acetic Anhydride - Standard Operating Procedure. IsoLab, University of Washington. Available at: [Link]

  • Chlorinated organic substances. Swedish Pollutant Release and Transfer Register. Available at: [Link]

  • Guidance Manual for Disposal of Chlorinated Water. Vita-D-Chlor. Available at: [Link]

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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